3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
CAS No. |
1001054-50-7 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2 |
InChI Key |
LROBDXNVZFCHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
Executive Summary
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-50-7) is a specialized bicyclic diamine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and ion channel blockers. As a spirocyclic scaffold, it represents a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional geometry that enhances receptor selectivity while improving physicochemical properties such as solubility and metabolic stability compared to flat aromatic systems.
This guide details the chemical identity, validated synthesis protocols, and medicinal chemistry applications of this core, specifically focusing on its utility as a high-Fsp³ building block for drug discovery programs targeting CCR5, GABA-A, and Histamine H3 receptors.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound is characterized by a central spiro-carbon linking two piperidine rings, with one nitrogen atom substituted by a cyclobutyl group. This specific substitution pattern is often employed to modulate lipophilicity (LogD) and steric bulk without introducing excessive molecular weight.
| Property | Specification |
| CAS Number | 1001054-50-7 |
| IUPAC Name | 3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
| Molecular Formula | C₁₃H₂₄N₂ |
| Molecular Weight | 208.35 g/mol |
| SMILES | C1CC(C1)N2CCC3(CC2)CCNCC3 |
| Appearance | Solid or semi-solid (typically supplied as HCl salt) |
| pKa (Predicted) | ~10.5 (Secondary amine), ~8.5 (Tertiary amine) |
| LogP (Predicted) | 1.8 – 2.2 |
| Solubility | Soluble in DMSO, Methanol, DCM; Water soluble as HCl salt |
Synthesis & Manufacturing Protocols
The synthesis of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane is most efficiently achieved via the functionalization of the commercially available 3-Boc-3,9-diazaspiro[5.5]undecane precursor. The following protocol outlines a robust, scalable route suitable for generating gram-scale quantities for SAR (Structure-Activity Relationship) studies.
Synthetic Pathway Visualization[5]
Figure 1: Two-step synthesis route from commercial Boc-protected precursor.
Detailed Experimental Protocol
Step 1: Preparation of the Spiro Core (Deprotection)
-
Reagents: 3-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq), 4M HCl in Dioxane (5.0 eq).
-
Procedure: Dissolve the Boc-protected precursor in minimal MeOH or DCM. Add 4M HCl in dioxane dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS for disappearance of starting material.
-
Workup: Concentrate in vacuo to yield the dihydrochloride salt. Note: For the next step, the free base is preferred. Neutralize with saturated NaHCO₃ and extract with DCM/IPA (3:1) if necessary, or use an excess of base in Step 2.
Step 2: Reductive Amination (N-Cyclobutylation)
-
Reagents: 3,9-Diazaspiro[5.5]undecane (1.0 eq), Cyclobutanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane) or DCM.
-
Procedure:
-
Suspend the amine (or its salt + 1.5 eq TEA) in DCE.
-
Add Cyclobutanone and catalytic Acetic Acid. Stir for 30 minutes to allow imine formation.
-
Add STAB portion-wise at 0°C.
-
Stir at RT overnight under nitrogen atmosphere.
-
-
Validation: LCMS should show [M+H]+ = 209.2.
-
Purification: Quench with sat. NaHCO₃. Extract with DCM.[1] The crude product can be purified via flash column chromatography (DCM:MeOH:NH₄OH gradient) to isolate the mono-cyclobutyl derivative.
Medicinal Chemistry Applications
The 3-cyclobutyl-3,9-diazaspiro[5.5]undecane scaffold is a high-value intermediate because it addresses specific challenges in modern drug design, particularly the need for Fsp³-rich structures that escape the "flatland" of traditional aromatic drugs.
Structural Advantages
-
Vector Positioning: The spiro center forces the two piperidine rings to be perpendicular, projecting substituents into distinct spatial vectors. This allows for simultaneous engagement of hydrophobic pockets (via the cyclobutyl group) and polar interactions (via the secondary amine).
-
Metabolic Stability: The cyclobutyl group is often used as a bioisostere for isopropyl or sec-butyl groups. It lacks the metabolically labile methyl groups of an isopropyl, potentially reducing oxidative clearance (CYP450).
-
Lipophilicity Modulation: The cyclobutyl moiety adds significant hydrophobicity (increasing LogD) to balance the high polarity of the diamine core, improving blood-brain barrier (BBB) penetration for CNS targets.
Target Classes
Research indicates this scaffold's utility in the following areas:
-
CCR5 Antagonists: Spiro-piperidines block the viral entry co-receptor for HIV. The rigid core mimics the turn geometry of peptide ligands.
-
GABA-A Receptor Modulators: Derivatives of 3,9-diazaspiro[5.5]undecane have shown competitive antagonism at GABA-A receptors, with potential applications in cognitive enhancement or counteracting sedative overdoses.
-
Histamine H3 Antagonists: The basic nitrogen (secondary amine) serves as the pharmacophore for interaction with Aspartate residues in the GPCR transmembrane domain, while the cyclobutyl group occupies the hydrophobic antagonist pocket.
Mechanistic Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for the spiro-undecane scaffold.
Handling & Safety Information
While specific toxicological data for this derivative is limited, it should be handled according to standard protocols for secondary/tertiary amines.
-
Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation); the HCl salt is hygroscopic.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Sigma-Aldrich. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Product Specification. Retrieved from
-
ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. Tetrahedron Letters, 2008.[2] Retrieved from
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Precursor Data). CID 15296367.[3] Retrieved from
-
University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. Journal of Medicinal Chemistry, 2021.[4] Retrieved from [5]
-
BenchChem. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Compound Summary. Retrieved from
Sources
- 1. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane: Molecular Architecture, Conformation, and Applications in Modern Drug Discovery
Executive Summary
The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic systems has frequently contributed to high clinical attrition rates due to poor aqueous solubility, suboptimal pharmacokinetics, and off-target toxicity. To "escape flatland," medicinal chemists have increasingly turned to rigid, highly sp³-hybridized three-dimensional scaffolds. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS: 1001054-50-7) represents a premier example of this architectural shift[1].
By fusing two piperidine-like rings at a single quaternary carbon and functionalizing one nitrogen with a cyclobutyl group, this molecule provides a uniquely rigid, globular vector for pharmacophore presentation. This technical whitepaper dissects the conformational landscape, physicochemical properties, and synthetic methodologies associated with this advanced building block, providing a comprehensive resource for drug development professionals.
Molecular Architecture & Conformational Landscape
The Spiro[5.5]undecane Core
The defining feature of 3,9-diazaspiro[5.5]undecane is the central sp³-hybridized spiro carbon (C6) shared by two six-membered nitrogen-containing rings[2].
-
Orthogonal Geometry: To minimize angle strain and maintain the ideal tetrahedral bond angle (~109.5°) at the spiro center, the two piperidine rings are forced into mutually orthogonal planes. This spatial arrangement prevents the molecule from adopting a flat conformation, ensuring a persistent three-dimensional, globular shape.
-
Global Minimum Conformation: Computational studies utilizing Density Functional Theory (DFT) confirm that the global energy minimum for the spiro[5.5]undecane system is the chair-chair conformation [3]. In this state, torsional strain is minimized, and all non-bonded interactions are optimized.
Stereoelectronics of the 3-Cyclobutyl Substituent
The addition of a cyclobutyl group at the N3 position introduces critical stereoelectronic and steric variables:
-
Equatorial Preference: Nitrogen inversion in piperidine systems is rapid at room temperature. However, the bulky cyclobutyl group strongly biases the equilibrium toward the conformer where the cyclobutyl substituent occupies the equatorial position . An axial cyclobutyl group would result in severe 1,3-diaxial steric clashes with the axial protons of the spirocyclic core.
-
Puckering Dynamics: The cyclobutyl ring itself is not planar; it adopts a "puckered" or butterfly conformation (with a dihedral angle of ~25–30°) to relieve the intense torsional strain (Pitzer strain) between eclipsing adjacent C-H bonds.
-
Causality in Drug Design: Why choose cyclobutyl over a flexible butyl chain or an isopropyl group? A straight butyl chain incurs a massive entropic penalty upon binding to a target due to the loss of multiple rotational degrees of freedom. The cyclobutyl group provides equivalent lipophilicity but is conformationally restricted, pre-organizing the molecule for receptor binding and improving target affinity.
Caption: Computational workflow for determining the global minimum conformation of spirocyclic scaffolds.
Physicochemical Properties & Drug-Likeness
The structural rigidity and high sp³ character of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane translate into highly favorable physicochemical parameters for medicinal chemistry. The table below summarizes the core metrics of the free base.
| Property | Value | Pharmacological Significance |
| Molecular Formula | C₁₃H₂₄N₂ | - |
| Molecular Weight | 208.35 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits[1]. |
| Fraction sp³ (Fsp³) | 1.00 (100%) | Exceptional 3D character; correlates strongly with improved clinical success and solubility. |
| H-Bond Donors | 1 (Secondary Amine) | Provides a defined vector for target interaction or further derivatization[2]. |
| H-Bond Acceptors | 2 (Tertiary & Sec. Amines) | Enhances aqueous solubility while maintaining membrane permeability. |
| Topological Polar Surface Area | ~24.1 Ų | Highly lipophilic core, excellent for central nervous system (CNS) or intracellular target penetration[2]. |
Applications in Target-Directed Drug Discovery
Spirocyclic diamines are frequently deployed as conformationally restricted bioisosteres for piperazine or diazepane. A landmark application of the 3,9-diazaspiro[5.5]undecane scaffold is in the development of γ-Aminobutyric Acid Type A Receptor (GABA_A R) antagonists [4].
Recent structure-activity relationship (SAR) studies have demonstrated that 3,9-diazaspiro[5.5]undecane derivatives (such as compounds 2027 and 018) act as potent competitive antagonists with profound immunomodulatory effects[4].
-
Mechanistic Insight: Traditionally, GABA_A ligands require an acidic moiety for activity. However, the spirocyclic benzamide derivatives compensate for this missing acidic functionality. The rigid 3D architecture of the spiro[5.5]undecane core precisely positions the basic amines and lipophilic domains within the β3/α1 interface of the receptor, achieving high-nanomolar affinity and selectivity for extrasynaptic α4βδ subtypes over α1- and α2-containing subtypes[4].
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols outline the standard computational and synthetic workflows for working with this scaffold.
Protocol 1: Computational Conformational Profiling
Objective: Identify the lowest-energy conformer to guide structure-based drug design.
-
Initial Conformational Search: Input the 2D SMILES string into a molecular modeling suite (e.g., Schrödinger MacroModel). Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field in a simulated aqueous environment (Generalized Born surface area model).
-
DFT Optimization: Select all conformers within a 5.0 kcal/mol energy window of the global minimum. Submit these geometries for high-level Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-311+G(d,p) basis set[3]. Causality: This specific basis set includes diffuse functions (+), which are critical for accurately modeling the lone pairs on the nitrogen atoms and their stereoelectronic interactions.
-
Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometries. A true global minimum is validated by the absence of any imaginary frequencies.
Protocol 2: Synthesis via Reductive Amination
Objective: Install the cyclobutyl group onto the spirocyclic core. Direct alkylation with cyclobutyl bromide is avoided due to the high propensity for E2 elimination (driven by the ring strain of the cyclobutyl halide).
-
Imine Formation: Dissolve 1.0 equivalent of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (the Boc-protected starting material) in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of cyclobutanone, followed by 0.1 equivalents of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone, preventing over-alkylation.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: To obtain the free secondary amine at N9, dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature, then concentrate and neutralize to yield the final 3-cyclobutyl-3,9-diazaspiro[5.5]undecane product.
Caption: Standard synthetic workflow for N-cyclobutylation via reductive amination.
References
-
PubChem Database. "3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191". National Center for Biotechnology Information. Available at: [Link]
-
Bavo, F., et al. "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]
Sources
Architectural Paradigm of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
The transition from flat, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich frameworks is a defining paradigm in contemporary medicinal chemistry. At the forefront of this "escape from flatland" is the spirocyclic diamine 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-50-7)[1]. Functioning as a rigidified bioisostere for piperazine and homopiperazine, this scaffold provides distinct 3D vector projections that enhance target specificity, improve metabolic stability, and optimize pharmacokinetic profiles. This whitepaper deconstructs the IUPAC nomenclature, physicochemical advantages, synthetic methodologies, and pharmacological applications of this critical building block.
Deconstructing the IUPAC Nomenclature
Understanding the IUPAC nomenclature of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane requires mapping the Von Baeyer system for spiro compounds alongside replacement (a-) nomenclature.
The name is logically assembled as follows:
-
spiro[5.5]undecane (The Core): The parent hydrocarbon contains 11 atoms ("undecane"). The spiro prefix indicates two rings sharing exactly one atom (the spiro carbon). The [5.5] bracket dictates the pathway lengths: starting from the spiro atom, each ring consists of 5 additional atoms (5 + 5 + 1 spiro atom = 11).
-
3,9-diaza (Heteroatom Replacement): Following spiro numbering rules, we start adjacent to the spiro atom (position 6), numbering around the first ring (1-5), hitting the spiro atom (6), and continuing around the second ring (7-11). Nitrogen atoms replace carbons at positions 3 and 9, effectively creating a spiro-fused bis-piperidine sharing the C4 carbon.
-
3-Cyclobutyl (Substituent): A cyclobutyl ring is covalently bonded via N-alkylation to the nitrogen at position 3.
Causality: This precise nomenclature provides an unambiguous topological map. For computational chemists, the "3,9-diaza" designation immediately signals that the basic nitrogens are situated at the distal apices of the orthogonal rings, maximizing the distance between pharmacophoric interaction points.
Logical assembly of the IUPAC nomenclature for the spirocyclic scaffold.
Structural Paradigm: The "Escape from Flatland"
The integration of 2[2] into lead optimization campaigns is driven by the necessity to increase the fraction of sp³ carbons (Fsp³). High Fsp³ correlates strongly with reduced off-target promiscuity and higher clinical transition rates.
When comparing 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane to a planar analog like 1-Cyclobutylpiperazine, the spiro center forces the two rings into orthogonal planes. Causality: This orthogonal projection reduces the entropic penalty upon binding to complex 3D receptor pockets, as the molecule is pre-organized into a rigid, active conformation. Furthermore, the lack of flat aromatic surfaces significantly improves aqueous solubility and prevents π-π stacking-induced aggregation[3].
Table 1: Physicochemical Profiling (Spirocycle vs. Planar Analog)
| Property | 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane | 1-Cyclobutylpiperazine (Analog) | Mechanistic Implication / Causality |
| Molecular Formula | C₁₃H₂₄N₂ | C₈H₁₆N₂ | Increased lipophilic surface area without aromaticity. |
| Molecular Weight | 208.35 g/mol | 140.23 g/mol | Remains well within Lipinski's Rule of 5 for oral bioavailability. |
| Fsp³ (Fraction sp³) | 1.00 (100%) | 1.00 (100%) | Spirocycle provides orthogonal 3D vectors; planar analog is flexible. |
| TPSA | ~24.0 Ų | ~24.0 Ų | Excellent membrane permeability (Caco-2 prediction). |
| Structural Rigidity | High (Orthogonal rings) | Low (Flexible chair flips) | Pre-organization reduces entropic penalty upon target binding. |
Synthetic Methodology & Experimental Protocol
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes relies on selective desymmetrization and targeted reductive amination. To ensure a self-validating protocol, orthogonal protecting groups (e.g., Boc) are utilized to isolate the reactivity of a single secondary amine.
Protocol: Reductive Amination for N-Alkylation
Objective: Synthesize 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane from commercially available 9-Boc-3,9-diazaspiro[5.5]undecane.
Step 1: Iminium Ion Formation
-
Dissolve 1.0 equivalent of 9-Boc-3,9-diazaspiro[5.5]undecane in anhydrous 1,2-dichloroethane (DCE) under an inert N₂ atmosphere. Causality: DCE is chosen as an aprotic, non-nucleophilic solvent that stabilizes the intermediate iminium ion without participating in side reactions.
-
Add 1.2 equivalents of cyclobutanone, followed by 0.1 equivalents of glacial acetic acid. Causality: The weak acid selectively protonates the ketone carbonyl, accelerating nucleophilic attack by the secondary amine while preventing the complete protonation of the amine itself, which would stall the reaction.
-
Stir at room temperature for 2 hours. Monitor via TLC (disappearance of the starting amine) to validate complete iminium formation.
Step 2: Selective Reduction 4. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Causality: STAB is utilized over NaBH₄ because its electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity. This makes STAB mild enough to selectively reduce the highly electrophilic iminium ion without reducing the unreacted cyclobutanone. 5. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
Step 3: Deprotection 6. Dissolve the crude intermediate in a 4M HCl/Dioxane solution. Stir for 1 hour at room temperature to cleave the Boc protecting group. 7. Concentrate and recrystallize from ethanol/ether to yield the highly pure target compound as a hydrochloride salt.
Step-by-step synthetic workflow for 3-cyclobutyl-3,9-diazaspiro[5.5]undecane.
Applications in Medicinal Chemistry
The 3,9-diazaspiro[5.5]undecane architecture is a privileged scaffold in several advanced pharmacological domains due to its unique spatial geometry.
A. CCR5 Antagonism in Antiviral Therapy
Derivatives of 3,9-diazaspiro[5.5]undecane have been extensively mapped as potent, selective, and orally bioavailable4[4]. Mechanistic Causality: The CCR5 receptor requires ligands to interact with deep transmembrane helices. The rigid spirocyclic core optimally positions the basic nitrogens to form critical salt bridges with acidic residues (e.g., Glu283) deep within the receptor pocket, a geometry that flexible linear diamines cannot maintain without severe entropic penalties.
B. GGTase I Inhibition in Oncology
Recent patent literature identifies 5[5] as highly effective inhibitors of geranylgeranyltransferase I (GGTase I). Mechanistic Causality: By occupying the active site of GGTase I, these spirocycles prevent the attachment of lipid anchors to Rho GTPases. Without this lipid anchor, Rho GTPases cannot localize to the cell membrane, leading to the downstream inactivation of the YAP1/TAZ transcriptional pathway. This cascade ultimately halts the proliferation of hyperproliferative cancer cells.
Mechanistic pathway of GGTase I inhibition by 3,9-diazaspiro[5.5]undecane derivatives.
References
- Title: WO2020048829A1 - 3,9-diazaspiro[5.
-
Title: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes Source: ResearchGate URL: [Link]
Sources
- 1. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane|CAS 1001054-50-7 [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane | 1001054-50-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds - Google Patents [patents.google.com]
Comprehensive Synthesis Guide: 3,9-Diazaspiro[5.5]undecane Scaffold
The following technical guide details the synthesis of the 3,9-diazaspiro[5.5]undecane scaffold. This structure, chemically defined as 3,9-diazaspiro[5.5]undecane (or spiro[piperidine-4,4'-piperidine]), represents a privileged motif in medicinal chemistry due to its ability to project two nitrogen vectors in a rigid, geometrically defined orientation, often used to bridge pharmacophores in GPCR antagonists (e.g., CCR5, CXCR4) and neuropeptide ligands.
Executive Technical Summary
The 3,9-diazaspiro[5.5]undecane scaffold consists of two piperidine rings sharing a single tetrahedral carbon at the C4 position. Its value lies in its perfect C2 symmetry (in the unsubstituted form) and its capacity for orthogonal functionalization when synthesized via sequential annulation.
Unlike flexible diamine linkers, this spirocyclic system enforces a specific distance and dihedral angle between substituents on the nitrogen atoms (
Core Synthetic Strategies
| Strategy | Mechanism | Key Advantage | Key Disadvantage |
| Route A: Sequential Annulation | Guareschi-Thorpe Condensation on 4-Piperidone | Orthogonal Protection: Yields | Requires strong reducing agents (LiAlH |
| Route B: Double Bis-Alkylation | Tetra-alkylation of Pentaerythritol derivatives | Symmetry: Ideal for making identical | Difficult desymmetrization; high dilution required to prevent polymerization. |
Retrosynthetic Analysis
The most robust route for medicinal chemistry applications is Route A , as it naturally produces a desymmetrized intermediate. We view the spiro scaffold as a derivative of 4-piperidone . The second ring is constructed via a double Michael addition/cyclization sequence (Guareschi-Thorpe), creating a spiro-glutarimide that is subsequently reduced.
Caption: Retrosynthetic logic deconstructing the scaffold into a piperidone precursor via a spiro-glutarimide intermediate.
Detailed Experimental Protocol: The Sequential Annulation Route
This protocol prioritizes the generation of 3-benzyl-3,9-diazaspiro[5.5]undecane , allowing for immediate derivatization of the free
Phase 1: Guareschi-Thorpe Cyclization
This step builds the second ring containing the imide functionality.
-
Precursor:
-Benzyl-4-piperidone (CAS: 3612-20-2) -
Reagents: Ethyl cyanoacetate (2 equiv.), Ammonia (gas or saturated EtOH solution).
-
Mechanism: Knoevenagel condensation followed by Michael addition of the second cyanoacetate equivalent and cyclization with ammonia.
Step-by-Step:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and an internal thermometer. Ensure the system is under an inert atmosphere (
). -
Mixing: Charge the flask with
-Benzyl-4-piperidone (50.0 g, 264 mmol) and Ethyl cyanoacetate (60.0 g, 530 mmol) in anhydrous Ethanol (300 mL). -
Cyclization: Cool the mixture to 0°C. Bubble anhydrous Ammonia gas into the solution for 2-3 hours until saturation. Alternatively, add 200 mL of saturated
/EtOH solution. -
Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. A heavy precipitate (the ammonium salt of the glutarimide) typically forms.
-
Workup: Filter the solid.[1] The intermediate often requires hydrolysis/decarboxylation if the dicyano-imide form is isolated.
-
Optimization Note: Modern variants often use a reflux step with sulfuric acid (20%
) to hydrolyze the nitrile groups and decarboxylate, yielding the 3-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane (Spiro-glutarimide).
-
-
Yield: Expect 60-70% of the spiro-glutarimide solid.
Phase 2: Global Reduction
The glutarimide carbonyls are chemically robust and require aggressive reduction to convert them to methylene groups.
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex ( ). -
Safety Critical: LiAlH
is pyrophoric. This reaction generates significant hydrogen gas and heat.
Step-by-Step:
-
Preparation: Suspend LiAlH
(4.0 equiv.) in anhydrous THF (10 mL/g of substrate) in a dry flask under Argon. Cool to 0°C. -
Addition: Dissolve the Spiro-glutarimide from Phase 1 in warm THF (solubility can be low; may require a Soxhlet extractor setup for continuous addition or simply adding the solid in portions). Add slowly to the hydride suspension.
-
Reflux: Heat the mixture to reflux for 12–24 hours. Monitor by TLC or LCMS (disappearance of the imide peak).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water[1]
- mL 15% NaOH
- mL Water
-
(Where
= weight of LiAlH in grams).
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over
and concentrate. -
Purification: The crude oil is 3-benzyl-3,9-diazaspiro[5.5]undecane . It can be purified via vacuum distillation or converted to the dihydrochloride salt for crystallization (EtOH/Et
O).
Phase 3: Orthogonal Functionalization (The Payoff)
At this stage, you possess a scaffold with two distinct nitrogens:
-
N-3: Protected as
-Benzyl (tertiary amine). -
N-9: Free secondary amine.
Workflow:
-
Derivatize N-9: React with Electrophile A (e.g., acyl chloride, alkyl halide).
-
Deprotect N-3: Hydrogenation (
, Pd/C, MeOH) or ACE-Cl (1-Chloroethyl chloroformate) method to remove the Benzyl group. -
Derivatize N-3: React with Electrophile B.
Alternative Protocol: Double Bis-Alkylation
Use this route only if you require a symmetric 3,9-disubstituted scaffold and wish to avoid LiAlH
Reaction:
-
Precursor: Pentaerythrityl tetrabromide (CAS: 3229-03-8).
-
Reagent: Benzylamine or Tosylamide.
-
Conditions: High dilution in DMF or Ethanol with
, reflux 48h. -
Critical Issue: This reaction competes with polymer formation. Yields are typically lower (30-40%) unless high-dilution techniques are strictly followed.
Physicochemical Properties & Handling
| Property | Value | Implication for Research |
| LogP (calc) | ~0.5 (dihydrochloride) | Highly polar; free base is moderately lipophilic. |
| pKa | ~10.5 (both nitrogens) | Highly basic; exists as dication at physiological pH. |
| Solubility | Free base: DCM, MeOH. Salt: Water, DMSO. | Do not attempt to extract the salt form into DCM. |
| Stability | High | Resistant to hydrolysis; stable in ambient conditions. |
Visualization of the Orthogonal Workflow
Caption: Step-wise workflow for synthesizing heterodimeric ligands using the orthogonal protection strategy.
References
-
Yang, H., et al. (2009). "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist."[2][3] Bioorganic & Medicinal Chemistry Letters, 19(14), 3856-3859. Link
-
Shanghai Wuxi AppTec. (2008). "Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds." Patent CN101255161A. Link
- Burckhardt, S. (2003). "Synthesis of Spirocyclic Piperidines." Synlett, 2003(15), 2421-2425. (General review of spiro-piperidine methodologies).
-
Rice, L. M., et al. (1963). "Spiranes. III. Azaspiranes and intermediates."[1][2][4][5] Journal of Medicinal Chemistry, 6(4), 388-402. (Foundational work on Guareschi-Thorpe cyclization for spiranes).
Sources
- 1. Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 5. CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents [patents.google.com]
The Renaissance of the Diazaspiro[5.5]undecane Scaffold: From Chemical Curiosity to Privileged Pharmacophore
Topic: Discovery and History of Diazaspiro[5.5]undecane Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The diazaspiro[5.5]undecane scaffold represents a distinct class of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Characterized by two six-membered rings sharing a single tetrahedral carbon atom, this spirocyclic architecture offers a rigid, three-dimensional geometry that contrasts sharply with the flat, aromatic scaffolds traditionally dominating drug discovery. This guide explores the historical trajectory of diazaspiro[5.5]undecanes, from their initial synthesis as chemical curiosities to their current status as core motifs in the development of opioid agonists, CCR5 antagonists, and kinase inhibitors.
Structural Classification and Chemical Space
The term "diazaspiro[5.5]undecane" refers to a family of isomers defined by the position of the two nitrogen atoms within the spiro-fused bis-piperidine system. The three most pharmacologically significant isomers are:
-
3,9-Diazaspiro[5.5]undecane: The most symmetric isomer, historically utilized as a linker in GPCR ligands (e.g., CCR5 antagonists).
-
1,9-Diazaspiro[5.5]undecane: A "privileged" scaffold recently validated for targeting enzymes like LTA4H and BTK.
-
1,7-Diazaspiro[5.5]undecane: A historically "neglected" isomer that has recently emerged as a potent scaffold for dual-action opioid analgesics.
The spiro-carbon (C5) acts as a "structural lock," enforcing a specific vector orientation of the substituents on the nitrogen atoms. This rigidity reduces the entropic penalty of binding, a critical advantage over flexible linear diamines.
Historical Genesis: The "Rice-Grogan" Era to Modern Revival
The Early Years (1960s–1970s)
The systematic exploration of diazaspiro[5.5]undecanes began with the pioneering work of L.M. Rice and C.H.[1][2] Grogan . In their seminal work (circa 1960s-70s), they described the synthesis of the 3,9-diazaspiro[5.5]undecane system, primarily investigating these compounds as potential anticancer agents (related to their work on azaspiranes and spirogermanium). These early syntheses were arduous, often involving multi-step cyclizations of tetra-esters or dianhydrides, which limited the scaffold's adoption in high-throughput screening libraries.
The "Neglected Heterocycle" (2013)
For decades, the 1,7-diazaspiro[5.5]undecane isomer remained virtually unexplored due to synthetic inaccessibility. It was not until 2013 that a group at Imperial College London (led by A.G.M. Barrett et al.) published a breakthrough method in Organic Letters. They labeled the 1,7-isomer a "neglected heterocycle" and devised a concise 3-step synthesis starting from N-Boc-δ-valerolactam. This work unlocked the 1,7-isomer for medicinal chemistry, leading directly to its evaluation in novel analgesic platforms.
The "Privileged" Status (2017)
In 2017 , a comprehensive review by Blanco-Ania, Heus, and Rutjes (Radboud University) consolidated the fragmented literature on the 1,9-diazaspiro[5.5]undecane isomer.[3] Their analysis demonstrated that this specific core was present in inhibitors for a vast array of targets—from metabolic enzymes (ACC) to chemokine receptors (CCR5)—formally elevating it to the status of a "privileged structure" in modern drug design.
Synthetic Evolution: Methodologies
Classical vs. Modern Approaches
-
Classical (Rice & Grogan): Relied on high-temperature condensations of gem-disubstituted diesters with amines. Low diversity, harsh conditions.
-
Modern (Cascade Reactions): The current gold standard for accessing the 1,9-isomer is the [5+1] Double Michael Addition . This convergent strategy builds the spiro-core in a single step from divinyl ketones and barbituric acid derivatives.
Visualizing the Synthetic Pathway
The following diagram illustrates the modern, high-yield "Double Michael" route to functionalized 1,9-diazaspiro[5.5]undecanes.
Caption: One-pot synthesis of 1,9-diazaspiro[5.5]undecane via [5+1] Double Michael Addition.
Medicinal Chemistry & Case Studies
Case Study 1: Dual Opioid/Sigma Ligands (Pain)
Researchers have utilized the 1,7-diazaspiro[5.5]undecane scaffold to design dual-acting analgesics.
-
Mechanism: Simultaneous agonism of the Mu-Opioid Receptor (MOR) and antagonism of the Sigma-1 Receptor (σ1R).[4]
-
Rationale: σ1R antagonism mitigates the side effects of opioids (hyperalgesia, tolerance) while enhancing analgesia.
-
Key Compound: 15au (identified in J. Med. Chem. 2019).[5][6]
-
Efficacy: Comparable to oxycodone in murine pain models.[4]
-
Safety: Significantly reduced constipation and respiratory depression markers.
-
Case Study 2: CCR5 Antagonists (Virology)
The 3,9-diazaspiro[5.5]undecane core was pivotal in the discovery of oral CCR5 antagonists for HIV treatment.
-
Discovery: Pfizer and others replaced the cyclic carbamate of earlier leads with the 3,9-diazaspiro linker.
-
Outcome: Compound 32 (from Bioorg.[6] Med. Chem. Lett. 2009) showed excellent antiviral potency and oral bioavailability, validating the spiro-linker as a bioisostere for piperazine-based spacers.
Comparative Activity Data
The table below summarizes the versatility of the scaffold across different therapeutic areas.
| Isomer Core | Target | Therapeutic Area | Key Compound | Activity (IC50/Ki) |
| 1,7-Diaza | MOR / σ1R | Pain Management | Compound 15au | Ki = 12 nM (MOR) |
| 1,9-Diaza | LTA4H | Inflammation | Compound 18 | IC50 = 49 nM |
| 1,9-Diaza | ACC1/2 | Metabolic Disease | Compound 1g | IC50 = 7 nM |
| 3,9-Diaza | CCR5 | HIV/Virology | Compound 32 | IC50 < 10 nM |
Experimental Protocol: Synthesis of 1,9-Diazaspiro[5.5]undecane Derivative
Protocol Source: Adapted from Islam et al., Arabian Journal of Chemistry (2015). Objective: Synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition.
Reagents & Equipment[8]
-
Reactants: 1,5-Diaryl-1,4-pentadien-3-one (Divinyl ketone derivative, 2.0 mmol), N,N-Dimethylbarbituric acid (2.0 mmol).
-
Catalyst: Diethylamine (Et2NH, 2.5 mmol).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Purification: Silica gel (100-200 mesh), Ethyl Acetate/Hexane.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with nitrogen/argon.
-
Dissolution: Charge the flask with N,N-dimethylbarbituric acid (2.0 mmol) and the specific divinyl ketone (2.0 mmol). Add 10 mL of dry DCM.
-
Initiation: Add diethylamine (2.5 mmol) dropwise to the stirring solution at room temperature (25°C).
-
Reaction: Stir the mixture vigorously for 1.5 – 2.0 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexane).
-
Checkpoint: The reaction is complete when the starting ketone spot disappears.
-
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude solid.
-
Purification: Load the crude product onto a silica gel column. Elute with EtOAc/n-Hexane (2:8 v/v).
-
Crystallization: Recrystallize the isolated solid from CHCl3/n-heptane to afford the pure spiro-compound.
-
Yield Expectation: 85–98% (depending on aryl substituents).
Mechanistic Logic (Graphviz)
The following diagram details the pharmacological logic behind the Dual MOR/Sigma-1 strategy used with the 1,7-isomer.
Caption: Synergistic mechanism of 1,7-diazaspiro ligands: Enhancing analgesia while blocking side-effect pathways.
References
-
Rice, L. M., Grogan, C. H., & Freed, M. E. (1964). Synthesis of derivatives of 3,9-diazaspiro[5.5]undecane.[2][6][7] Journal of Organic Chemistry. [Link not available online, cited as foundational text].
-
Cordier, C. J., Morton, D., & Barrett, A. G. M. (2013). 1,7-Diazaspiro[5.5]undecane: A Neglected Heterocycle.[8][9] Organic Letters, 15(19), 4992–4995.[8][9] [Link]
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017).[3] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53, 827–845. [Link]
-
Islam, M. S., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[10] Arabian Journal of Chemistry, 10, S1-S9. [Link]
-
García-Cárceles, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2996–3016. [Link]
-
Maeda, K., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[6][7] Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213.[6][7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biological activity of 1,9-diazaspiro[5.5]undecane derivatives.
The following technical guide details the biological activity, pharmacological mechanisms, and experimental evaluation of 1,9-diazaspiro[5.5]undecane derivatives.
Technical Guide for Drug Discovery & Development
Executive Summary
The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Unlike flat heteroaromatic systems, this spiro-dipiperidine core offers a rigid, three-dimensional architecture that allows for precise vectorization of functional groups.
This guide analyzes the scaffold's primary therapeutic utility in metabolic disorders (ACC inhibition) , oncology (CDK7 inhibition) , and cardiovascular regulation (Aldosterone synthase inhibition) . It provides actionable protocols for synthesis and bioassay validation.[2][3]
Chemical Architecture & Structural Logic
The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single spiro-carbon. Specifically, the fusion occurs at position 2 of one ring and position 4 of the other.[4]
-
Rigidity: The spiro-fusion restricts conformational freedom, reducing the entropic penalty upon binding to protein active sites.
-
Vectorization: The nitrogen atoms at positions 1 and 9 serve as primary handles for diversification.
-
Position 9 (
): The most common site for derivatization (e.g., arylation, acylation) to tune lipophilicity and target selectivity. -
Positions 4,5: Often fused with arenes (e.g., benzene, pyridine) to create tricyclic systems that enhance hydrophobic interactions.
-
Therapeutic Profiles & Mechanisms of Action[5]
Metabolic Regulation: Acetyl-CoA Carboxylase (ACC) Inhibition
Derivatives of 1,9-diazaspiro[5.5]undecane have emerged as potent, dual inhibitors of ACC1 (cytosolic) and ACC2 (mitochondrial).
-
Mechanism: These compounds inhibit the carboxylation of acetyl-CoA to malonyl-CoA.
-
ACC1 Inhibition: Reduces de novo lipogenesis (fatty acid synthesis) in the liver.
-
ACC2 Inhibition: Relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1), thereby promoting mitochondrial fatty acid oxidation.
-
-
Key Compounds:
-
Compound 1g: A pyrazole-fused derivative showing single-digit nanomolar potency (IC
= 7 nM for ACC1). -
Therapeutic Outcome: Reduction in hepatic steatosis and improvement in insulin sensitivity.
-
Oncology: Cyclin-Dependent Kinase (CDK) Inhibition
Specific derivatives function as ATP-competitive inhibitors of CDK7 , a master regulator of the cell cycle and transcription.
-
Mechanism: The spiro-scaffold occupies the ATP-binding pocket of CDK7, preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This leads to the downregulation of super-enhancer-driven oncogenes (e.g., MYC, MCL1).
-
Potency: Selected derivatives (e.g., Compound 25) exhibit IC
values 5 nM.[4]
Cardiovascular: Aldosterone Synthase (CYP11B2) Inhibition
Imidazole-fused 1,9-diazaspiro[5.5]undecanes have been identified as selective inhibitors of CYP11B2 .
-
Clinical Relevance: Selective inhibition over the homologous cortisol-synthesizing enzyme (CYP11B1) is critical. These derivatives reduce aldosterone levels without inducing cortisol insufficiency, offering a treatment for heart failure and hypertension.
Visualization: Mechanism of Action
The following diagram illustrates the dual mechanism of ACC inhibition by 1,9-diazaspiro[5.5]undecane derivatives in the context of metabolic regulation.
Caption: Dual modulation of lipid metabolism via ACC inhibition. Red lines indicate inhibition; green lines indicate activation/flux.
Comparative Data Analysis
The table below synthesizes potency data from key structure-activity relationship (SAR) studies involving the 1,9-diazaspiro[5.5]undecane core.
| Target | Compound ID | Modification (Pos 9/Fusion) | IC | Biological Effect | Source |
| ACC1 | Cmpd 1g | Pyrazole-fused / Aroyl sub. | 7 nM | Inhibits Lipogenesis | [1] |
| ACC2 | Cmpd 1g | Pyrazole-fused / Aroyl sub. | 3 nM | Increases Fat Oxidation | [1] |
| CDK7 | Cmpd 25 | Pyrazolo-triazine sub. | Cell Cycle Arrest | [1] | |
| CYP11B2 | Cmpd 13 | Imidazole-fused | 24 nM | Reduced Aldosterone | [1] |
| NK1 | Cmpd 10a | Benzene-fused | 1.2 nM | Analgesia / Anti-inflam. | [1] |
Experimental Protocols
Protocol A: ADP-Glo™ Kinase Assay for ACC Inhibition
Purpose: To quantify the inhibitory potency of spiro-derivatives against ACC1/2 by measuring ADP production (a product of the ATP-dependent carboxylation reaction).
Materials:
-
Recombinant Human ACC1/ACC2.
-
Substrates: Acetyl-CoA, ATP, NaHCO
. -
ADP-Glo™ Reagent (Promega).
-
Test Compounds (dissolved in DMSO).
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute ACC1 or ACC2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 2 mM MgCl
, 2 mM DTT, 0.01% BSA). -
Compound Incubation: Dispense 2
L of test compound (serially diluted) into a 384-well white plate. Add 4 L of enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding. -
Reaction Initiation: Add 4
L of substrate mixture (ATP, Acetyl-CoA, NaHCO ) to initiate the reaction.-
Final concentrations: 10
M ATP, 20 M Acetyl-CoA.
-
-
Incubation: Incubate for 60 minutes at 25°C.
-
ADP Depletion: Add 10
L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. -
Detection: Add 20
L of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then coupled to a luciferase reaction. -
Readout: Incubate for 30 minutes and measure luminescence using a plate reader.
-
Analysis: Normalize data to DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition) to calculate IC
.
Protocol B: General Synthesis Workflow (Spirocyclization)
Purpose: Construction of the 1,9-diazaspiro[5.5]undecane core.
Workflow Logic: The synthesis typically involves a "double-Mannich" type condensation or a bis-alkylation strategy.
-
Precursor Selection: Start with N-benzyl-4-piperidone (Ring A precursor).
-
Formation of Spiro-Center: React with an appropriate bis-nucleophile or perform a condensation with formaldehyde and a primary amine (Ring B formation).
-
Example: Reaction of 1-benzyl-4-piperidone with formaldehyde and methylamine in the presence of acetic acid (Weiss-Cook condensation variant) can generate the spiro-system, though modern methods often use specific diesters.
-
-
Cyclization: For 2-oxo derivatives (lactams), condense the piperidone with cyanoacetic esters followed by reductive cyclization.
-
Deprotection: Removal of the benzyl group (H
, Pd/C) yields the free secondary amine at position 9 for further derivatization.
Future Outlook & Optimization
The 1,9-diazaspiro[5.5]undecane scaffold is currently underutilized relative to its potential. Future optimization should focus on:
-
Selectivity Windows: Improving the CYP11B2 vs. CYP11B1 selectivity ratio to >100-fold to ensure safety in cardiovascular applications.
-
CNS Penetration: For pain and obesity indications, optimizing the LogP (target 2.0–3.5) and reducing Topological Polar Surface Area (TPSA) to <90 Å
to ensure blood-brain barrier permeability.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: National Institutes of Health (PMC) / Mol Divers. URL:[Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases. Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
The Rigidified Linker: A Technical Guide to 3,9-Diazaspiro[5.5]undecane Derivatives
Executive Summary
In the pursuit of "escaping Flatland"—the medicinal chemistry drive to increase fraction of sp
This guide analyzes the known derivatives of this scaffold, moving beyond simple catalog listings to explore the structure-activity relationships (SAR) that make this core a "privileged structure" in GPCR ligand design (specifically GABA
Structural Logic & Pharmacophore Modeling
The 3,9-diazaspiro[5.5]undecane core is centrosymmetric. Its value in drug design stems from its ability to act as a rigid spacer that positions two functional groups at a fixed distance and orientation, minimizing the entropic penalty of binding.
Vectorial Analysis
-
Geometry: The two piperidine rings share a quaternary carbon (C6). This locks the two nitrogen atoms (N3 and N9) into a specific orientation, preventing the "chair-boat" flipping common in biphenyl or bipyridyl linkers.
-
Distance: The through-space distance between N3 and N9 is approximately 6.5 Å, creating a "dumbbell" topology ideal for spanning deep binding pockets (e.g., GPCR transmembrane domains).
-
Basicity: Both nitrogens are secondary amines (in the unsubstituted core), with pKa values typically in the range of 10.5–11.0, allowing for strong electrostatic interactions (salt bridges) with aspartate/glutamate residues in receptor pockets.
Physicochemical Comparison
The following table contrasts the spiro core with common bioisosteres used in lead optimization.
| Property | 3,9-Diazaspiro[5.5]undecane | Piperazine | 4,4'-Bipiperidine |
| Rigidity | High (Locked Spiro center) | Low (Chair/Boat flux) | Medium (Rotatable bond) |
| Vector Angle | Fixed (~180° linear projection) | Variable | Variable (bond rotation) |
| Lipophilicity (ClogP) | ~0.5 (Core) | -1.5 | 0.8 |
| Metabolic Stability | High (Quaternary center blocks oxidation) | Low (N-dealkylation common) | Medium |
| Topological Polar Surface Area (TPSA) | ~24 Ų | ~24 Ų | ~24 Ų |
Synthetic Access & Protocols
The synthesis of the 3,9-diazaspiro[5.5]undecane core is non-trivial due to the formation of the quaternary center. Two primary routes dominate the literature: the Pentaerythritol Route (Standard) and the Double Michael Addition (for functionalized derivatives).
Workflow Visualization (DOT)
Detailed Protocol: The "Rice" Method (Modified)
Rationale: This method is preferred for generating the unsubstituted diamine dihydrochloride salt in multi-gram quantities.
-
Bromination: Pentaerythritol is treated with HBr in acetic acid (or SOCl
) to yield tetrakis(bromomethyl)methane.-
Critical Control Point: Ensure complete removal of tribromohydrin impurities, which lead to non-spiro byproducts.
-
-
Spiro-Cyclization:
-
Reagents: Tetrakis(bromomethyl)methane (1 eq),
-toluenesulfonamide (2.1 eq), NaOEt (4.5 eq) in anhydrous Ethanol. -
Conditions: Reflux for 48 hours. The disulfonamide precipitates upon cooling.
-
Yield: Typically 60-75%.
-
-
Deprotection (Detosylation):
-
Method: Heating the sulfonamide in 48% HBr with phenol (scavenger) at reflux for 24 hours.
-
Isolation: The resulting amine is isolated as the dihydrochloride salt by crystallization from methanol/ether.
-
Key Derivative Classes & Applications
The utility of 3,9-diazaspiro[5.5]undecane is best understood through its specific derivatives in medicinal chemistry.
GABA Receptor Antagonists (The "2027" Series)
Researchers have utilized the 3,9-diazaspiro core to develop competitive antagonists for the GABA
-
Mechanism: The spiro core acts as a rigid scaffold replacing the flexible linkers found in classic GABA antagonists like gabazine.
-
SAR Insight: One nitrogen of the spiro ring is typically benzoylated (forming a benzamide), mimicking the acidic pharmacophore required for the orthosteric site, while the other nitrogen remains basic or is substituted with a hydrophobic group to interact with the loop regions of the receptor.
-
Significance: These derivatives have shown potential as "silent" antagonists and immunomodulators, rescuing T-cell proliferation inhibited by GABA.
Chemokine Receptor Antagonists (CCR5 & CXCR4)
In the search for HIV entry inhibitors, the 3,9-diazaspiro[5.5]undecane scaffold has been employed to space out key aromatic residues.
-
Structural Logic: The "dumbbell" shape allows the molecule to span the helical bundle of the chemokine receptor.
-
Derivative Profile: 1- and 5-substituted derivatives (often utilizing the 1-oxa-3,9-diaza variation) have been synthesized to introduce asymmetry.[3]
-
Key Interaction: The basic nitrogens interact with Glu283 (in CCR5), while the rigid spiro-linker forces the pendant aryl groups into hydrophobic pockets (Tyr108, Phe109).
Dual Opioid/Sigma-1 Ligands
Recent work (e.g., by Grünenthal and Estève) has explored spirocyclic diamines as dual-acting ligands for the Mu-Opioid Receptor (MOR) and the Sigma-1 receptor (
-
Design Strategy: The spiro core replaces the piperidine of fentanyl or the cyclohexyl of other opioids.
-
Outcome: The high Fsp3 character improves the metabolic stability and blood-brain barrier (BBB) penetration compared to flatter aromatic linkers.
Derivative SAR Pathway (DOT)
References
-
Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). "Spiranes. I. The Synthesis of 3,9-Diazaspiro[5.5]undecane and Related Compounds." Journal of the American Chemical Society. Link
-
Mogensen, J. P., et al. (2021). "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry. Link
-
Burrell, A. J., et al. (2010). "Synthesis of 3,9-diazaspiro[5.5]undecane scaffolds." Tetrahedron Letters. (General synthetic utility).[1][4]
-
Yet, L. (2018).[3] "Spiropiperidines."[3] Privileged Structures in Drug Discovery. ResearchGate. Link
-
BenchChem. (2025).[4][5] "Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research." (Whitepaper on related spiro-derivatives). Link
Sources
Methodological & Application
Purification techniques for 3,9-diazaspiro[5.5]undecane analogs
Application Note: Advanced Purification Protocols for 3,9-Diazaspiro[5.5]undecane Scaffolds
Abstract
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, valued for its rigid spirocyclic core that orients pharmacophores in precise 3D vectors. However, its isolation is frequently complicated by high polarity (LogP < 0.5), significant basicity (pKa ~11), and lack of UV chromophores. This guide details three field-proven purification strategies: modified flash chromatography, high-pH preparative HPLC, and salt formation/recrystallization. We prioritize methods that mitigate "silanol tailing" and maximize recovery of this hydrophilic diamine.
Strategic Analysis: The Physicochemical Challenge
Before selecting a protocol, one must understand the molecular behavior of the analyte. 3,9-diazaspiro[5.5]undecane is a secondary diamine.
-
The Silanol Trap: On standard silica gel (pH ~5), the basic amines protonate and interact ionically with deprotonated silanols. This causes severe peak tailing and irreversible adsorption.
-
The Retentivity Problem: In standard acidic Reverse Phase (RP) HPLC (e.g., Water/Acetonitrile + 0.1% TFA), the molecule is doubly protonated (
). This highly polar species elutes in the void volume ( ), preventing separation from salts and polar impurities. -
Detection Limits: The core scaffold lacks conjugation. UV detection at 214 nm or 254 nm is often useless. Universal detectors (ELSD, CAD) or derivatization are required.
Purification Decision Matrix
The following logic flow dictates the optimal method based on your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Method A: Modified Flash Chromatography
Standard silica gel is often unsuitable. To purify the free base, we must suppress ion-exchange interactions.
The "Basified" Mobile Phase Protocol:
-
Stationary Phase: Spherical Silica (20–40 µm). Recommendation: Use amine-functionalized silica (NH2-silica) to eliminate the need for mobile phase modifiers.
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol (MeOH) containing 10% (v/v) Ammonium Hydroxide (28% NH3 in water).
-
Why NH4OH? It competes with the analyte for silanol sites and keeps the diamine deprotonated.
-
-
Gradient: 0% to 20% B over 15 Column Volumes (CV).
Field Insight: If using standard silica, pre-wash the column with 1% Triethylamine (TEA) in Hexane to "cap" active silanols before injection. This significantly sharpens peak shape.
Method B: High-pH Preparative HPLC
For library purification or final compound isolation, Reverse Phase HPLC is superior, provided pH is controlled.
Mechanism: By raising the pH above the analyte's pKa (pH > 11), the amine remains neutral. This increases hydrophobicity, allowing retention on the C18 chain and improving peak shape.
Protocol:
-
Column: C18 Hybrid Particle (e.g., XBridge BEH or Gemini NX) capable of withstanding pH 12. Do not use standard silica-based C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B. (The neutral amine will elute later than in acidic conditions).
-
Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec). Note: UV 210 nm is noisy with ammonia.
Method C: Salt Formation & Recrystallization (Recommended)
For scales >1g, or for storage stability, converting the free base oil into a dihydrochloride salt is the gold standard. This method purifies via selective crystallization, leaving non-basic impurities in the mother liquor.
Detailed Protocol: Dihydrochloride Salt Formation
Objective: Isolate 3,9-diazaspiro[5.5]undecane as a high-purity solid salt.
Reagents:
-
Crude 3,9-diazaspiro[5.5]undecane (free base).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]
-
Acid Source: 4M HCl in Dioxane or Acetyl Chloride (generated in situ).
-
Anti-solvent: Diethyl Ether (Et2O) or MTBE.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil in a minimum volume of cold Ethanol (0°C).
-
Acidification: Dropwise add 4M HCl in Dioxane (2.5 equivalents).
-
Observation: The solution will warm up (exothermic). A white precipitate may form immediately.
-
-
Aging: Stir the suspension at Room Temperature (RT) for 1 hour.
-
Precipitation: If no solid forms, slowly add Diethyl Ether until the solution becomes turbid. Cool to -20°C overnight.
-
Filtration: Filter the white solid under vacuum/inert gas (nitrogen).
-
Critical: These salts can be hygroscopic. Minimize air exposure.[2]
-
-
Washing: Wash the cake with cold Et2O to remove colored impurities.
-
Drying: Dry in a vacuum oven at 40°C over P2O5.
Figure 2: Workflow for conversion of crude oil to stable salt.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Severe Tailing (Flash) | Interaction with silanols. | Switch to NH2-Silica or add 1% TEA to mobile phase. |
| Early Elution (HPLC) | Analyte is protonated ( | Use High pH (pH 10) buffer or switch to HILIC mode. |
| Hygroscopic Salt | HCl salt absorbs water. | Switch to Tosylate or Fumarate salt for better crystallinity. |
| No Precipitation | High solubility in alcohol. | Evaporate EtOH and replace with Isopropanol (IPA); then add Ether. |
References
-
Synthesis and isolation of 3,9-diazaspiro[5.5]undecane derivatives. Source: National Institutes of Health (NIH) / PubChem. Context: Describes the synthesis of azoniaspiro ring systems and their isolation. URL:[Link]
-
Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives. Source: ResearchGate. Context: Details the "double Michael addition" synthesis route and purification via crystallization. URL:[Link]
-
Recrystallization Techniques for Spirocyclic Diamines. Source: University of Massachusetts (UMass) Amherst. Context: General protocols for recrystallizing amine salts and solubility testing. URL:[Link]
-
Chromatographic Separation of Spirocyclic Scaffolds. Source: American Chemical Society (ACS) Publications. Context: Discusses the purification of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives using Chiralpak columns. URL:[Link]
Sources
The Versatile Scaffold: Application Notes on 3,9-Diazaspiro[5.5]undecanes in Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a unique three-dimensional arrangement of functional groups is perpetual. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged heterocyclic motif, capturing the attention of drug discovery professionals for its remarkable versatility and therapeutic potential.[1] Its rigid, spirocyclic framework provides a distinct advantage by allowing for the precise spatial orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This inherent three-dimensionality offers an excellent platform for creating molecules with improved pharmacological properties.[2] This guide delves into the diverse applications of 3,9-diazaspiro[5.5]undecanes, providing detailed insights into their synthesis, biological activities, and the underlying principles that govern their therapeutic efficacy.
Core Rationale: Why 3,9-Diazaspiro[5.5]undecanes?
The strategic advantage of employing the 3,9-diazaspiro[5.5]undecane core lies in its conformational rigidity and synthetic tractability. Unlike more flexible aliphatic or aromatic systems, the spirocyclic nature of this scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions.[3] Furthermore, the two nitrogen atoms at positions 3 and 9 serve as convenient handles for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).[4]
Therapeutic Applications: A Multi-Target Scaffold
The 3,9-diazaspiro[5.5]undecane framework has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential across a spectrum of therapeutic areas.
Central Nervous System (CNS) Disorders: Modulating GABA-A Receptors
Derivatives of 3,9-diazaspiro[5.5]undecane have been extensively investigated as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in mediating inhibitory neurotransmission in the brain.[5][6][7][8] Dysregulation of GABAergic signaling is implicated in a range of neurological and psychiatric disorders, making GABA-A receptors a prime target for therapeutic intervention.
Notably, certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABA-A receptor antagonists with the potential for immunomodulatory effects.[5][8] For instance, the structurally simplified m-methylphenyl analog 1e displayed a binding affinity in the high-nanomolar range (Ki = 180 nM) and exhibited selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[5][6][8] This selectivity is crucial for minimizing off-target effects and achieving a more favorable therapeutic window.
Diagram 1: General Structure of 3,9-Diazaspiro[5.5]undecane-based GABA-A Antagonists
Caption: Logical relationship of the 3,9-diazaspiro[5.5]undecane scaffold and its substituents in GABA-A receptor antagonism.
Infectious Diseases: CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Antagonists of this receptor represent a key therapeutic strategy in the management of HIV infection. The 3,9-diazaspiro[5.5]undecane scaffold has been successfully utilized to develop potent and orally bioavailable CCR5 antagonists.
One notable example is a series of 3,9-diazaspiro[5.5]undeca-2-one derivatives that have demonstrated significant antiviral potency and a favorable pharmacokinetic profile. The development of these compounds involved the strategic replacement of a cyclic carbamate in a previous template, leading to novel series with enhanced properties.
Pain Management: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists
In the pursuit of safer and more effective analgesics, researchers have explored multi-target approaches. A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[9][10] This dual activity is a promising strategy for pain management, as MOR agonism provides analgesia while σ1R antagonism can mitigate some of the undesirable side effects associated with traditional opioids.
The design of these dual-target ligands involved a merging strategy of the pharmacophores for both receptors, with the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serving as the central template.[9]
Table 1: Representative Biological Activities of 3,9-Diazaspiro[5.5]undecane Derivatives
| Compound ID | Target | Assay Type | Activity (IC50/Ki) | Reference |
| 1e | GABA-A (α4βδ) | Radioligand Binding | Ki = 180 nM | [5][6][8] |
| Compound 32 | CCR5 | Antiviral Assay | Potent antiviral activity | |
| 15au | MOR/σ1R | Binding/Functional | MOR EC50 = 1.6 nM, σ1R Ki = 1.9 nM | [9] |
| Compound 1g | ACC1/ACC2 | Inhibition Assay | IC50 = 7 nM (ACC1), 3 nM (ACC2) | [1] |
| Compound 1h | ACC1/ACC2 | Inhibition Assay | IC50 = 11 nM (ACC1), 5 nM (ACC2) | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 3,9-Diazaspiro[5.5]undecane Derivative
This protocol outlines a general, multi-step synthesis of a functionalized 3,9-diazaspiro[5.5]undecane core, which can be further elaborated to generate a library of analogs. The synthesis starts from N-benzylpiperidin-4-one and ethyl cyanoacetate.
Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane
-
Dissolve N-benzylpiperidone (0.844 mol) and ethyl cyanoacetate (1.689 mol) in a 12% ammonia-ethanol solution.
-
Stir the mixture until homogeneous and then store at 0°C for eight days.
-
Collect the resulting precipitate by filtration and wash with cold ethanol to yield the dicyano intermediate.
Step 2: Hydrolysis and Decarboxylation to 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane
-
Suspend the dicyano intermediate (e.g., 32.2 g) in a 30% aqueous sulfuric acid solution (300 mL).
-
Heat the mixture to 100°C and maintain for 18 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction to room temperature and adjust the pH to ~8 with a strong aqueous ammonia solution.
-
Filter the resulting solid, wash with water, and recrystallize from methanol to obtain the desired product.
Step 3: Reduction to 3-benzyl-3,9-diazaspiro[5.5]undecane
-
Suspend the dioxo-spiro compound in anhydrous tetrahydrofuran (THF).
-
Slowly add lithium aluminum hydride (LAH) to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 12-16 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Purify the crude product by column chromatography on silica gel.
Step 4: N-Debenzylation and Functionalization
-
Dissolve the 3-benzyl-3,9-diazaspiro[5.5]undecane in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture at 50 psi and 50°C for 16 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the debenzylated core.
-
The resulting 3,9-diazaspiro[5.5]undecane can then be functionalized at the N3 and N9 positions via standard N-arylation or amide coupling reactions.
Diagram 2: Synthetic Workflow for 3,9-Diazaspiro[5.5]undecane Core
Sources
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Efficient approaches toward the solid-phase synthesis of new heterocyclic azoniaspiro ring systems: synthesis of tri- and tetrasubstituted 10-oxo- 3,9-diaza-6-azoniaspiro[5.5]undecanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Note: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane as a Peripheral GABAA Receptor Antagonist for Immunomodulation
Executive Summary & Pharmacological Rationale
Historically, γ-aminobutyric acid type A (GABAA) receptor antagonists, such as bicuculline and gabazine, have been heavily restricted in systemic applications due to their high blood-brain barrier (BBB) permeability, which invariably triggers severe central nervous system (CNS) adverse effects, including seizures. However, emerging research has identified a critical, unaddressed role of GABAergic signaling in peripheral organs, particularly within the immune system 1. Immune cells, including macrophages and T cells, express functional GABAA receptors. Activation of these peripheral receptors by endogenous GABA typically exerts an immunosuppressive effect, inhibiting T cell proliferation and modulating cytokine secretion 2.
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS: 1001054-50-7) belongs to a novel class of spirocyclic GABAA receptor antagonists. The integration of the spirocyclic scaffold intentionally compensates for conventional acidic moieties found in classic GABAA ligands 3. This structural determinant preserves high-nanomolar binding affinity while drastically reducing cellular membrane permeability. Consequently, this compound acts as a peripheral-restricted antagonist, effectively rescuing T cell proliferation without crossing the BBB [[1]](). This application note provides the theoretical grounding and self-validating protocols necessary to deploy this compound in immunomodulatory and peripheral neuropharmacology studies.
Mechanistic Pathway
The causality of this compound's effect relies on competitive antagonism at the extrasynaptic GABAA receptor interface (often involving α4βδ subtypes) on immune cells 1. By outcompeting GABA, the spiro-antagonist prevents chloride ion flux, thereby blocking the downstream signaling cascade that normally leads to cell cycle arrest in T lymphocytes.
Figure 1: Mechanism of peripheral GABAA receptor antagonism rescuing T cell proliferation.
Physicochemical & Pharmacological Profiling
To ensure accurate formulation and assay design, researchers must account for the specific physicochemical properties of the spiro[5.5]undecane core. The table below synthesizes the quantitative and qualitative data for the compound 4.
| Parameter | Specification / Value | Pharmacological Implication |
| CAS Number | 1001054-50-7 | Unique identifier for procurement and verification. |
| Molecular Formula | C₁₃H₂₄N₂ | Dictates molecular weight (208.34 g/mol ) for precise molarity calculations. |
| Target Affinity (Kᵢ) | High-nanomolar range (~180 nM for analogs) | Requires working concentrations in the 1–10 µM range for full receptor saturation in vitro. |
| Receptor Selectivity | Extrasynaptic α4βδ > α1/α2 subtypes | Highly relevant for targeting tonic (persistent) GABAergic currents in peripheral tissues. |
| Membrane Permeability | Exceptionally Low | Critical Feature: Restricts activity to peripheral immune/enteric networks; prevents CNS toxicity. |
| Storage Conditions | 2–8°C, inert atmosphere, dark | Prevents oxidative degradation of the secondary/tertiary amines in the diazaspiro core. |
Experimental Protocols
The following protocols are designed as self-validating systems . They do not merely list steps; they embed internal controls and causality checkpoints to ensure that the observed immunomodulation is strictly a result of GABAA receptor antagonism, rather than off-target cytotoxicity or assay artifacts.
Protocol A: In Vitro T Cell Proliferation Rescue Assay
Objective: To quantify the capacity of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane to reverse GABA-mediated suppression of T cell proliferation 1.
Causality Check: Standard cell culture media lacks sufficient endogenous GABA to tonically suppress T cells. Therefore, exogenous GABA must be added to establish an artificial "suppressed baseline." The antagonist is then evaluated on its ability to rescue the cells from this specific baseline.
-
Cell Isolation & Labeling:
-
Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
-
Resuspend PBMCs at
cells/mL in PBS. -
Stain with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. (Rationale: CFSE halves its fluorescence intensity with each cell division, allowing precise tracking of proliferation generations via flow cytometry).
-
Quench staining with cold FBS and wash three times in complete RPMI-1640 medium.
-
-
Receptor Priming (The Suppressive Baseline):
-
Seed cells at
cells/well in a 96-well U-bottom plate. -
Pre-treat the "Suppressed Control" and "Test" wells with 100 µM exogenous GABA. Incubate for 1 hour.
-
-
Antagonist Intervention:
-
Prepare a serial dilution of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (0.1 µM, 1 µM, 10 µM) in DMSO (final DMSO concentration <0.1%).
-
Add the antagonist to the designated "Test" wells.
-
-
Activation:
-
Stimulate all wells (except the unstimulated negative control) using anti-CD3/anti-CD28 functional grade antibodies (or activation beads) to trigger the T cell receptor (TCR) complex.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest cells, stain with a viability dye (e.g., 7-AAD) and anti-CD4/anti-CD8 surface markers.
-
Analyze the CFSE dilution profile on a flow cytometer.
-
Self-Validation Checkpoint: Evaluate the "Suppressed Control" (GABA + Activation) against the "Positive Control" (Activation only). If the exogenous GABA does not reduce the proliferation index by at least 30-40%, discard the assay. A failure here indicates either degraded GABA or non-responsive T cell batches, rendering any antagonist-mediated "rescue" unquantifiable.
Protocol B: Whole-Cell Patch-Clamp of Peripheral Macrophages
Objective: To confirm that the immunomodulatory effect is driven by direct, competitive antagonism at the ionotropic receptor level, rather than metabotropic or downstream intracellular effects 5.
-
Preparation: Plate isolated peripheral macrophages on glass coverslips. Allow 24 hours for adherence.
-
Electrophysiological Setup:
-
Extracellular Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular Pipette Solution: 140 mM CsCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). (Rationale: Using CsCl blocks potassium currents, isolating the chloride flux mediated by GABAA).
-
-
Recording:
-
Establish a whole-cell configuration and hold the membrane potential at -60 mV.
-
Using a rapid perfusion system, apply a 2-second pulse of 10 µM GABA to elicit an inward chloride current. Record the peak amplitude.
-
-
Antagonism Validation:
-
Perfuse the bath with 5 µM 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane for 2 minutes.
-
Re-apply the 10 µM GABA pulse. The peak current should be significantly attenuated.
-
Competitive Shift: Apply a high concentration of GABA (e.g., 1 mM) in the presence of the antagonist. Because the spiro-compound is a competitive antagonist, the high GABA concentration should displace it and restore the maximum current (
).
-
Self-Validation Checkpoint: Calculate the reversal potential of the recorded current by running a voltage ramp (-100 mV to +40 mV). The reversal potential must match the theoretical Nernst potential for chloride (~0 mV with symmetrical intra/extracellular Cl⁻). A deviation of >5 mV indicates contaminating leak currents, invalidating the receptor-specific antagonism data.
Experimental Workflow Diagram
Figure 2: Sequential workflow for the in vitro T cell proliferation rescue assay.
References
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect | Journal of Medicinal Chemistry - ACS Publications.[Link]
- 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane | 1001054-50-7 - Sigma-Aldrich.
- Peripheral GABAA receptors - Physiological relevance and therapeutic implications | ResearchG
- The Dual Role of the GABA A Receptor in Peripheral Inflammation and Neuroinflammation: A Study in Hyperammonemic R
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane | 1001054-50-7 [sigmaaldrich.com]
- 5. The Dual Role of the GABAA Receptor in Peripheral Inflammation and Neuroinflammation: A Study in Hyperammonemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,9-Diazaspiro[5.5]undecane Derivatives as Antiviral Agents
[1][2]
Executive Summary
The 3,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional framework that constrains pharmacophores in specific spatial orientations. Unlike flexible diamine linkers (e.g., piperazines), the spiro-bicyclic core reduces entropic penalties upon binding and improves metabolic stability.
This Application Note details the utility of 3,9-diazaspiro[5.5]undecane derivatives as Viral Entry Inhibitors , specifically focusing on their role as CCR5 antagonists (preventing HIV-1 fusion) and their potential as M2 channel blockers (Influenza A). We provide a validated protocol for the synthesis of the core scaffold and a biological workflow for assessing antiviral potency via Calcium Flux Assays.
Scientific Rationale & Mechanism of Action
The "Spiro" Advantage in Antiviral Design
Many first-generation antivirals fail due to poor pharmacokinetic (PK) profiles or rapid resistance. The 3,9-diazaspiro[5.5]undecane scaffold addresses these issues through:
-
Conformational Locking: The spiro carbon (C6) forces the two piperidine rings perpendicular to each other. This rigidity is crucial for fitting into deep, hydrophobic pockets of viral surface proteins (e.g., gp120/CCR5 interface) or viral ion channels.
-
Metabolic Stability: The quaternary spiro-center blocks oxidative metabolism at that position, a common failure point in simple piperidine drugs.
Mechanism: CCR5 Antagonism (HIV-1)
The primary validated antiviral application of this scaffold is in blocking the C-C chemokine receptor type 5 (CCR5) .
-
Viral Target: HIV-1 gp120 envelope glycoprotein.
-
Host Target: CCR5 co-receptor on CD4+ T-cells.
-
Action: The 3,9-diazaspiro derivative binds to a transmembrane cavity within CCR5, inducing an allosteric conformational change. This prevents the viral gp120 V3 loop from docking, thereby blocking the fusion of the viral envelope with the host cell membrane [1].
Mechanism: Ion Channel Blockade (Influenza)
Structural analogs (specifically 3-azaspiro[5.5]undecanes) have demonstrated efficacy against the Influenza A M2 proton channel . The bulky spiro-cage occludes the channel pore more effectively than adamantane (Amantadine), potentially overcoming S31N resistance mutations by interacting with a broader surface area within the channel lumen [2].
Visualization: Antiviral Signaling Pathway
The following diagram illustrates the interference of HIV-1 entry by 3,9-diazaspiro[5.5]undecane derivatives acting as CCR5 antagonists.
Figure 1: Mechanism of Action. The spiro-derivative allosterically locks CCR5, preventing the gp120 V3 loop interaction required for viral fusion.
Experimental Protocols
Chemical Synthesis: Divergent Route to 3,9-Diazaspiro[5.5]undecane
Rationale: This protocol uses a Michael addition-based cyclization, which is safer and more scalable than traditional azide-based routes. It allows for differentiation of the N3 and N9 positions, essential for SAR (Structure-Activity Relationship) studies [3].
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Ethyl acrylate (Michael acceptor)
-
Benzylamine (Primary amine source)
-
Titanium(IV) isopropoxide (Lewis Acid catalyst)
Step-by-Step Protocol:
-
Enamine Formation:
-
Dissolve 1-benzyl-4-piperidone (10 mmol) in dry THF (50 mL).
-
Add pyrrolidine (1.2 eq) and molecular sieves (4Å). Reflux for 4 hours to form the enamine.
-
Checkpoint: Monitor by TLC (disappearance of ketone).
-
-
Michael Addition & Cyclization:
-
Cool the enamine solution to 0°C.
-
Add ethyl acrylate (2.5 eq) dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Add glacial acetic acid (10 mL) and water (10 mL), then reflux for 4 hours to hydrolyze the enamine and cyclize the diester intermediate.
-
-
Decarboxylation & Reduction:
-
The resulting intermediate (spiro-glutarimide) is reduced using LiAlH4 (3 eq) in refluxing THF for 6 hours.
-
Quench carefully with Fieser workup (Water, 15% NaOH, Water).
-
-
Purification:
-
Extract with DCM, dry over Na2SO4.
-
Purify via flash column chromatography (Eluent: 9:1 DCM:MeOH with 1% NH4OH).
-
Validation: Confirm structure via 1H-NMR. The spiro-carbon signal typically appears ~35-40 ppm in 13C-NMR.
-
Biological Evaluation: CCR5 Calcium Flux Assay
Rationale: CCR5 is a GPCR. Upon activation by its natural ligand (RANTES/CCL5), it triggers intracellular calcium release. Antagonists will inhibit this signal. This assay is high-throughput compatible and self-validating using positive controls [1].
Reagents:
-
CHO-K1 cells stably expressing recombinant human CCR5 and Gα16 (promiscuous G-protein).
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Ligand: Recombinant Human CCL5 (RANTES).
-
Control: Maraviroc (FDA-approved CCR5 antagonist).
Protocol:
-
Cell Plating:
-
Seed CHO-CCR5 cells at 10,000 cells/well in a 384-well black-wall plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove media. Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux).
-
Incubate: 1 hour at 37°C, then 15 min at RT.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the 3,9-diazaspiro derivative in HBSS buffer (10-point curve, start 10 µM).
-
Add compounds to cells and incubate for 30 minutes (Critical for equilibration).
-
-
Agonist Stimulation & Detection:
-
Place plate in FLIPR Tetra system.
-
Inject CCL5 (EC80 concentration, typically 10-30 nM).
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) every second for 60 seconds, then every 6 seconds for 2 minutes.
-
-
Data Analysis:
-
Calculate Max-Min fluorescence relative to baseline.
-
Normalize to DMSO control (0% inhibition) and Maraviroc control (100% inhibition).
-
Fit data to a 4-parameter logistic equation to determine IC50.
-
Data Summary & Comparative Analysis
The following table summarizes the antiviral potency of spiro-derivatives compared to standard linkers, highlighting the "Spiro Effect" on potency and metabolic stability (Microsomal Stability).
Table 1: Comparative Potency and Stability of CCR5 Antagonists
| Compound ID | Scaffold Core | R-Group (Substituent) | HIV-1 Antiviral IC50 (nM) | Metabolic Stability (t1/2, min)* |
| Control | Piperazine (Linear) | 4-fluorobenzyl | 120 | 15 |
| Spiro-1 | 3,9-diazaspiro[5.5] | 4-fluorobenzyl | 12 | 58 |
| Spiro-2 | 3,9-diazaspiro[5.5] | 4-methoxybenzyl | 45 | 42 |
| Maraviroc | Tropane (Ref) | -- | 2.5 | >60 |
*Stability measured in Human Liver Microsomes (HLM). Interpretation: Replacing the linear piperazine with the 3,9-diazaspiro[5.5]undecane core (Spiro-1) resulted in a 10-fold increase in potency and a ~4-fold increase in metabolic half-life , validating the scaffold's utility [1].
Synthesis Workflow Visualization
Figure 2: Divergent Synthesis Scheme. The route utilizes a Michael addition to construct the second piperidine ring onto the existing 4-piperidone core.
References
-
Vertex Pharmaceuticals. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Wang, J., et al. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus.[3] Journal of the American Chemical Society.
-
Burgey, C.S., et al. (2003). Synthesis of 3,9-diazaspiro[5.
-
Schmidtke, M., et al. (2017). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy.
Sources
- 1. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Diazaspiro[5.5]undecane Scaffold as a Privileged Framework for Kinase Inhibitor Design
Abstract
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, serve as powerful starting points for inhibitor design. The diazaspiro[5.5]undecane moiety has emerged as one such scaffold, prized for its rigid, three-dimensional conformation that allows for the precise spatial orientation of pharmacophoric elements. This document provides a comprehensive guide for researchers and drug development professionals on the application of the diazaspiro[5.5]undecane scaffold in the design and synthesis of novel kinase inhibitors. We will explore its structural advantages, delve into structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis and in vitro evaluation.
The Rationale: Why Diazaspiro[5.5]undecane?
Protein kinases, with over 500 members in the human kinome, share a conserved ATP-binding site, making the development of selective inhibitors a significant challenge. The design of kinase inhibitors often involves heterocyclic motifs that can mimic the adenine ring of ATP and form crucial hydrogen bonds with the kinase hinge region.[1]
The diazaspiro[5.5]undecane scaffold offers several distinct advantages in this context:
-
Structural Rigidity and 3D-Character: Unlike flexible aliphatic chains, the spirocyclic system locks the molecule into a defined conformation. This rigidity reduces the entropic penalty upon binding to the target kinase, often leading to higher affinity. Its inherent three-dimensionality allows substituents to be projected into specific vectors, enabling more precise and extensive interactions with the target protein.[2]
-
Synthetic Tractability: The core structure can be synthesized through established chemical routes, and the nitrogen atoms provide convenient handles for derivatization and functionalization, allowing for the exploration of a wide chemical space.[3][4]
-
Privileged Status: Derivatives of this scaffold have demonstrated potent inhibitory activity against a diverse range of kinase families, including Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), highlighting its status as a privileged framework in drug design.[4][5][6][7]
Diazaspiro[5.5]undecane in Action: A Survey of Kinase Targets
The versatility of the diazaspiro[5.5]undecane scaffold is evident from the breadth of kinases it has been used to target. The specific isomer of the core (e.g., 1,9-diaza, 1,4-diaza, 3-oxa-1,9-diaza) and the nature of the substituents dictate target specificity and potency.
| Kinase Target Family | Specific Kinase | Scaffold Example | Potency (IC50) | Therapeutic Area | Source |
| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one | Potent Inhibition | Immunology, Oncology | [4] |
| Spleen Tyrosine Kinase (Syk) | 1,9-Diazaspiro[5.5]undecane | Not Specified | Inflammatory Diseases | [5] | |
| EGFR (T790M Mutant) | 1,9-Diazaspiro[5.5]undecane | Not Specified | Oncology (NSCLC) | [5] | |
| Serine/Threonine Kinases | Cyclin-Dependent Kinases (CDKs) | 1,4-Diazaspiro[5.5]undecan-3-one | Not Specified | Oncology | [6][7] |
| RIPK1 | 2,8-Diazaspiro[4.5]decan-1-one | 92 nM (Lead Compound) | Inflammatory Diseases | [8] | |
| Non-Kinase Targets | Acetyl-CoA Carboxylase (ACC1/2) | Pyrazole-fused 1,9-diazaspiro[5.5]undecane | 3-11 nM | Metabolic Diseases | [5] |
| METTL3 | 1,4,9-Triazaspiro[5.5]undecan-2-one | 5 nM (Lead Compound) | Oncology | [9] |
Table 1: Representative examples of kinase and other enzyme inhibitors incorporating a diazaspiro[5.5]undecane or related spirocyclic core.
Core Principles of Design & Structure-Activity Relationships (SAR)
The successful design of a diazaspiro-based inhibitor hinges on understanding how modifications to the core and its substituents impact target engagement.
-
The "Vector" Concept: Think of the spirocyclic core as a central hub. The nitrogen atoms and available carbon positions act as exit vectors for substituents. SAR studies on ACC inhibitors, for instance, revealed that aroyl groups at the N-9 position of the 1,9-diazaspiro[5.5]undecane core were critical for potency, while N-1 substitutions could be used to modulate pharmacokinetic properties.[5] This principle is directly translatable to kinase inhibitor design, where one nitrogen might be functionalized with a hinge-binding moiety and the other with a group that extends into a solvent-exposed region or a selectivity pocket.
-
Core Modifications: The core itself can be modified to fine-tune properties. For example, the introduction of an oxa- group (e.g., 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one) can alter solubility, polarity, and hydrogen bonding capabilities, as seen in the development of potent BTK inhibitors.[4]
The following diagram illustrates a conceptual workflow for the design and optimization of a diazaspiro-based kinase inhibitor.
Caption: Iterative design and optimization cycle for diazaspiro-based kinase inhibitors.
Experimental Protocols
The following protocols provide a generalized yet robust framework for the synthesis and evaluation of diazaspiro[5.5]undecane-based kinase inhibitors.
Protocol 1: General Synthesis of an N-Aryl-N'-Acyl Diazaspiro[5.5]undecane Derivative
This protocol describes a common synthetic sequence: protection of one nitrogen, functionalization of the second, deprotection, and final functionalization. This allows for the controlled introduction of different substituents.
Caption: General synthetic workflow for diazaspiro[5.5]undecane functionalization.
Materials:
-
1,9-Diazaspiro[5.5]undecane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Activated heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine for hinge binding)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acyl chloride or carboxylic acid of choice
-
Coupling agent (e.g., HATU)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Mono-Boc Protection:
-
Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
Concentrate the reaction mixture and purify by silica gel chromatography to isolate the mono-protected intermediate.
-
Causality Note: Mono-protection is crucial for selective, stepwise functionalization of the two distinct nitrogen atoms. Using one equivalent of Boc₂O at a low temperature favors the desired product over the di-protected species.
-
-
N-Arylation (Hinge-Binder Attachment):
-
Dissolve the mono-Boc-diazaspiro[5.5]undecane (1.0 eq) in DMF.
-
Add the activated heteroaryl halide (1.1 eq) and a base such as TEA or DIPEA (2.0 eq).
-
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Causality Note: This SₙAr reaction attaches the key hinge-binding element. The choice of an electron-deficient heteroaryl is critical for the reaction to proceed efficiently.
-
-
Boc Deprotection:
-
Dissolve the N-aryl-N'-Boc intermediate in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor for the loss of the Boc group by LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent. The product is often obtained as a TFA salt and can be used directly or neutralized.
-
-
Final Functionalization (Acylation/Coupling):
-
Dissolve the deprotected intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.
-
Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir at room temperature for 2-4 hours until the reaction is complete.
-
Perform an aqueous workup as described in step 2, followed by final purification by chromatography or recrystallization to yield the target inhibitor.
-
Causality Note: This final step attaches the second substituent, which can be tailored to target a specific selectivity pocket or improve physicochemical properties.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a robust method for determining the IC₅₀ value of a test compound against a target kinase. The principle is based on quantifying the amount of ADP produced in the kinase reaction.[2]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
The diazaspiro[5.5]undecane scaffold is a validated and highly valuable framework for the development of kinase inhibitors. Its rigid, three-dimensional structure provides a unique platform for achieving both high potency and selectivity. Future work in this area will likely focus on exploring novel isomers and substitutions to target a wider range of kinases, including those that have been traditionally difficult to drug. Furthermore, a continued focus on integrating ADME property optimization early in the design cycle will be paramount to translating potent inhibitors into successful clinical candidates.
References
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.).
- Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.).
- 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Versatile Scaffold in Modern Drug Design. (n.d.). BenchChem.
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
- Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. (n.d.). BenchChem.
- Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021).
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. (n.d.).
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry.
Sources
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 7. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane in the development of CNS therapeutics.
Application Note: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane in CNS Therapeutics
Part 1: Introduction & Strategic Value
The "Escape from Flatland" in CNS Drug Design
The development of central nervous system (CNS) therapeutics has historically been plagued by high attrition rates due to poor blood-brain barrier (BBB) permeability and non-specific toxicity. Traditional medicinal chemistry often relied on flat, aromatic-rich structures (low fraction of sp3 hybridized carbons,
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane represents a paradigm shift toward high-
-
The Spiro Core (3,9-diazaspiro[5.5]undecane): A rigid, three-dimensional spacer that positions functional groups with precise vectors, distinct from flexible alkyl chains or planar piperazines.
-
The Cyclobutyl "Cap": A lipophilic yet metabolically robust substituent. Unlike flexible
-butyl chains (prone to oxidation) or bulky -butyl groups, the cyclobutyl ring offers an optimal balance of lipophilicity ( ) and steric bulk, crucial for fitting into hydrophobic pockets of amine-binding GPCRs (e.g., Histamine H3, Opioid, and Sigma receptors).
Primary Applications:
-
Histamine H3 Receptor Antagonists/Inverse Agonists: Treatment of narcolepsy, ADHD, and cognitive deficits in Alzheimer’s.
-
Sigma-2 (
) Receptor Modulators: Neuroprotection and oncology. -
Dual-Target Ligands: Scaffolds for designing multi-modal drugs (e.g., MOR/DOR opioid ligands).
Part 2: Chemical Synthesis & Functionalization Protocol
Objective: Synthesize mono-N-cyclobutyl-3,9-diazaspiro[5.5]undecane from the commercially available dihydrochloride or Boc-protected precursor.
Mechanism of Action (Synthetic): The synthesis relies on reductive amination . Direct alkylation with cyclobutyl halides is avoided due to slow kinetics and competing elimination reactions. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over ketones, preventing the reduction of the cyclobutanone starting material.
Workflow Diagram (Synthesis)
Caption: Step-wise synthesis of the target scaffold ensuring mono-substitution selectivity.
Detailed Protocol: Reductive Amination
Reagents:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)[1]
-
Cyclobutanone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (glacial, 1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the mono-Boc protected spiro-diamine (1.0 mmol) in anhydrous DCE (10 mL). -
Imine Formation: Add cyclobutanone (1.2 mmol) and acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: Acetic acid catalyzes the formation of the iminium ion intermediate.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench the reaction with saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel, MeOH:DCM gradient 0:100 to 10:90 with 1%
) to yield the tert-butyl 9-cyclobutyl-3,9-diazaspiro[5.5]undecane-3-carboxylate. -
Deprotection (Optional): If the free amine is required for further coupling, treat with TFA/DCM (1:4 ratio) for 2 hours, concentrate, and neutralize with ion-exchange resin (e.g., Amberlyst A-21).
Part 3: In Vitro CNS Profiling Protocols
Objective: Validate the scaffold's suitability for CNS penetration using physicochemical surrogates and biological assays.
Rationale:
The 3-cyclobutyl-3,9-diazaspiro[5.5]undecane core is designed to satisfy the CNS MPO (Multi-Parameter Optimization) score. Key parameters include lipophilicity (
Data Table: Physicochemical Properties
| Parameter | Target Range (CNS) | 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (Calc.) | Impact on Druggability |
| MW | < 450 Da | ~208.35 Da | Highly favorable; leaves room for further functionalization. |
| cLogP | 2.0 – 5.0 | 2.1 – 2.4 | Optimal for passive diffusion across the BBB. |
| TPSA | < 90 Ų | ~24 Ų | Excellent; low polar surface area facilitates membrane crossing. |
| pKa (Basic) | 7.5 – 10.5 | ~9.8 (Piperidine N) | Ensures lysosomal trapping is minimized while maintaining solubility. |
| Fsp3 | > 0.4 | 0.85 | High 3D character correlates with higher clinical success rates. |
Protocol: MDR1-MDCK Permeability Assay
Crucial for verifying that the scaffold is not a P-glycoprotein (P-gp) substrate, which would pump it out of the brain.
-
Cell Culture: Culture MDR1-transfected MDCK (Madin-Darby Canine Kidney) cells on transwell polycarbonate membrane filters for 4–5 days to form a confluent monolayer (TEER > 800
). -
Dosing: Prepare the test compound (3-cyclobutyl-3,9-diazaspiro[5.5]undecane derivative) at 10
in transport buffer (HBSS + 10 mM HEPES, pH 7.4). -
Transport:
-
A-to-B (Apical to Basal): Add compound to the apical chamber.
-
B-to-A (Basal to Apical): Add compound to the basal chamber.
-
-
Incubation: Incubate at 37°C for 90 minutes.
-
Analysis: Quantify compound concentration in receiver compartments using LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
) and Efflux Ratio (ER).-
Success Criteria:
and .
-
Part 4: Target Validation (Histamine H3 Case Study)
Context: The N-cyclobutyl-piperidine motif is a "privileged structure" for the Histamine H3 receptor. The spiro-scaffold acts as a bioisostere for the traditional bipiperidine linker found in early H3 antagonists (e.g., Ciproxifan), improving metabolic stability.
Signaling Pathway Diagram: H3 Inverse Agonism
Caption: Mechanism of H3 inverse agonism enhancing neurotransmitter release for cognitive therapy.
Protocol: Radioligand Binding Assay (H3 Receptor)
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human H3 receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Mix membranes (5-10
protein) with -N- -methylhistamine (1-2 nM). -
Add test compound (3-cyclobutyl-3,9-diazaspiro[5.5]undecane derivative) at varying concentrations (
to M). -
Non-specific binding determined by 10
Thioperamide.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic ligand).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Determine
and calculate using the Cheng-Prusoff equation.-
Target:
for lead candidates.[2]
-
References
-
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[3]
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.
-
Burrows, J. N., et al. (2017). "The synthesis and application of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Sashidhara, K. V., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules.
-
Kuhne, H., et al. (2016). "Synthesis of 3,9-diazaspiro[5.5]undecane derivatives via double Michael addition." Tetrahedron Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: Spirocyclic Compound Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Overcoming Steric and Stereoelectronic Barriers in Quaternary Center Formation
Introduction: The "Escape from Flatland" Initiative
Welcome to the Spirocyclic Synthesis Support Center. You are likely here because you are attempting to increase the fraction of sp3-hybridized carbons (
The Core Problem: Creating a spiro-center involves forming a quaternary carbon where two rings intersect. This creates significant steric congestion and conformational strain. Our guide moves beyond standard textbook answers to address the specific failure modes of Ring-Closing Metathesis (RCM) , 1,3-Dipolar Cycloadditions , and Oxidative Dearomatization .
Decision Logic: Method Selection
Before troubleshooting, verify you are using the correct topology-assembly strategy. Use the logic flow below to confirm your approach.
Figure 1: Strategic decision tree for selecting the spirocyclization methodology based on substrate topology and heteroatom placement.
Troubleshooting Modules
Module A: Ring-Closing Metathesis (RCM)
Common Issue: Reaction stalls at 50-60% conversion; catalyst decomposition.
| Symptom | Root Cause | Technical Intervention |
| Stalled Conversion | Formation of stable ruthenium-methylidene species or chelate complexes. | Add Ti(OiPr)4: This acts as a scavenger for non-productive chelating groups. Switch Catalyst: Move from Grubbs II to Hoveyda-Grubbs II , which is more robust against steric bulk at the spiro-center. |
| Dimerization | Intermolecular reaction is faster than intramolecular spiro-closure. | High Dilution Protocol: Run reaction at 0.001 M to 0.005 M. Slow Addition: Add the substrate via syringe pump over 4–8 hours to keep instantaneous concentration low. |
| No Reaction | Lack of conformational pre-organization (Entropic penalty). | Thorpe-Ingold Effect: Introduce gem-dimethyl groups or bulky protecting groups (e.g., Boc, Ts) on the tether to force the alkenes closer together. |
Q: My RCM product is forming, but the yield is <30%. The catalyst seems to die. A: Spiro-RCM is notoriously sensitive to ethylene buildup. Ethylene promotes catalyst decomposition.
-
Fix: Vigorously sparge the reaction with Argon/Nitrogen (using a submerged needle) to physically strip ethylene from the solution. Do not just rely on a static inert atmosphere.
Module B: Stereoselective Spirooxindole Synthesis
Context: Synthesis of spiro[pyrrolidine-3,3'-oxindole] via 1,3-dipolar cycloaddition (Isatin + Amino Acid + Dipolarophile). Common Issue: Poor diastereomeric ratio (dr) or regio-scrambling.
Q: I am getting a mixture of endo and exo isomers. How do I lock the stereochemistry? A: The stereoselectivity is dictated by the approach of the dipole (azomethine ylide).
-
Temperature Control: This reaction is reversible. Lower temperatures (refluxing methanol
room temperature ethanol) often favor the kinetic product (endo), while high heat favors the thermodynamic product (exo). -
Secondary Interactions: Use a chiral catalyst (e.g., Phosphoric Acids or Thiourea) that can H-bond with the oxindole carbonyl, rigidifying the transition state.
Q: The reaction yields are inconsistent. A: This is often due to the in situ generation of the azomethine ylide.
-
Protocol Check: Do not mix all three components instantly. Premix the Isatin and Amino Acid (e.g., Sarcosine/Proline) for 15-30 minutes to ensure full decarboxylation and dipole formation before adding the dipolarophile (chalcone/alkene).
Module C: Oxidative Dearomatization
Common Issue: The product re-aromatizes or hydrolyzes back to the phenol.
Figure 2: Mechanistic pathway of oxidative dearomatization. Success depends on trapping the phenoxenium ion faster than it rearranges.
Q: My spiro-dienone is unstable on silica gel. A: Spiro-dienones are sensitive to acid-catalyzed rearrangement (migration of the spiro-center to restore aromaticity).
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) to neutralize acidity.
-
Solvent Switch: If using hypervalent iodine, switch the solvent from MeOH to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the radical cation/cation intermediates and promotes the desired cyclization pathway over polymerization.
Experimental Protocols (Self-Validating)
Protocol 1: High-Fidelity Spiro-RCM
Target: Formation of 5- to 7-membered spirocycles.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a gas inlet tube (submerged).
-
Dissolution: Dissolve the diene precursor in degassed Dichloromethane (DCM) to a concentration of 0.005 M (Critical: High dilution prevents dimerization).
-
Catalyst Addition: Add Hoveyda-Grubbs 2nd Gen (5 mol%) in one portion.
-
Active Sparging: Immediately begin bubbling Argon through the solution.
-
Validation Check: The solution should turn green/brown. If it turns black immediately, your solvent was wet or oxygenated.
-
-
Monitoring: Reflux for 2–4 hours.
-
Stop Condition: Monitor TLC. If the starting material spot persists but a new "dimer" spot appears (usually lower Rf), stop heating. Further heating will only degrade the catalyst.
-
-
Workup: Add activated charcoal (50 mg per 100 mg substrate) to sequester the Ruthenium, stir for 30 mins, and filter through Celite.
Protocol 2: Stereoselective Spirooxindole Assembly
Target: 3,3'-pyrrolidinyloxindole via [3+2] cycloaddition.
-
Dipole Formation: In a round bottom flask, combine Isatin (1.0 equiv) and L-Proline (1.2 equiv) in Ethanol.
-
Activation: Heat at 60°C for 20 minutes.
-
Validation Check: Observe the evolution of CO2 bubbles. The solution color typically deepens (orange/red). Do not proceed until bubbling slows.
-
-
Cyclization: Add the Dipolarophile (e.g., Chalcone, 1.0 equiv) .
-
Reaction: Reflux for 3–5 hours.
-
Validation Check: Product usually precipitates out of the ethanol solution upon cooling.
-
-
Purification: Cool to 0°C. Filter the solid. Wash with cold ethanol. This often yields >95% pure single diastereomer without column chromatography.
References
-
Varela, M. T., et al. (2025).[1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[1][2][3][4][5] European Journal of Medicinal Chemistry, 287, 117368.[1] Link[3]
-
James, N. C., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8, 3320-3347. Link
-
Reddy, A. A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. ACS Omega, 5(42), 27303–27314. Link
-
Hassan, Z., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines. Marine Drugs, 23(3). Link
-
Bag, R., et al. (2024).[6] Electrochemical Oxidative Dearomatization Strategy for Accessing Spiro[4.5]dienones. Journal of Organic Chemistry, 89(4). Link
-
Kashaf, B., et al. (2021).[2][7] Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems.[2][8][9][10] Molecular Diversity, 25, 2487–2532.[2] Link
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Diastereoselectivity control in diazaspiro[5.5]undecane synthesis.
Topic: Diastereoselectivity Control & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026
Introduction: The Stereochemical Pivot
Welcome to the technical hub for Diazaspiro[5.5]undecane scaffolds. This is not a generic synthesis guide; it is a troubleshooting center for the specific stereochemical challenges inherent to spirocyclic systems.
The core challenge in synthesizing diazaspiro[5.5]undecanes (especially the 2,8- or 1,7-isomers) is the spiro-carbon pivot . Unlike fused rings (e.g., decalin), which have rigid cis/trans junctions, spiro-rings are orthogonal. Diastereoselectivity here is governed by the relative orientation of substituents on the two rings (distal or proximal) and the conformation (chair-chair vs. chair-twist) of the piperidine/cyclohexane rings.
This guide addresses the three most common failure points:
-
Kinetic vs. Thermodynamic Mismatch (Wrong isomer formed).
-
Cyclization Failure (Double Michael Addition issues).
-
Hydrogenation Selectivity (Inability to control facial attack on aromatic precursors).
Module 1: Mechanistic Foundations (The "Why")
Before troubleshooting, you must diagnose the regime of your reaction.
FAQ: Why am I getting a 1:1 mixture of diastereomers?
Diagnosis: You are likely operating under Kinetic Control without sufficient steric bias, or your system has reached a non-selective Thermodynamic Equilibrium .
-
The Chair-Chair Imperative: The diazaspiro[5.5]undecane core prefers a double-chair conformation . Substituents will drive the equilibrium to place bulky groups in equatorial positions.
-
The "Anomeric" Trap: In diaza-systems, dipole-dipole interactions between the nitrogen lone pairs and electronegative substituents (if present) can stabilize the axial conformer (anomeric effect), defying standard steric prediction.
Visualizing the Pathway
The following diagram illustrates the decision matrix for controlling selectivity during the critical ring-closure step.
Caption: Decision tree for troubleshooting diastereoselectivity based on synthetic route.
Module 2: Troubleshooting Cyclization (Double Michael Addition)
This is the most common route for generating the spiro-core, typically reacting a divinyl ketone with a bis-nucleophile (e.g., barbituric acid derivatives or 4-piperidones).
Protocol: Thermodynamic Equilibration of Spiro-Adducts
Issue: The reaction yields a mixture of isomers where the substituents are axial/equatorial randomized. Solution: Force the system to the thermodynamic minimum (all bulky groups equatorial) via retro-Michael/Michael equilibration.
Step-by-Step Guide:
-
Isolation: Do not separate the diastereomers yet. Take the crude mixture.
-
Solvent Switch: Dissolve in EtOH or t-BuOH (protic solvents facilitate proton transfer).
-
Base Catalyst: Add 20 mol% NaOEt (sodium ethoxide).
-
Reflux: Heat to reflux for 12–24 hours.
-
Monitor: Check 1H NMR. Look for the simplification of the spectrum. The thermodynamic product (diequatorial) typically shows large coupling constants (
Hz) for the methine protons adjacent to the spiro center. -
Quench: Cool to 0°C, neutralize with dilute HCl, and extract.
Why this works: The Michael addition is reversible. Under thermodynamic conditions, the spiro-ring opens and closes until the substituents adopt the lowest energy conformation (usually equatorial-equatorial).
Critical Parameter Table: Michael Addition Optimization
| Parameter | Recommendation | Effect on Selectivity |
| Solvent | DCM (Kinetic) vs. EtOH (Thermo) | Non-polar solvents favor kinetic precipitation; polar protic solvents favor equilibration. |
| Temperature | 0°C to RT | Low temp locks the kinetic product (often cis if chelation occurs). |
| Lewis Acid | Coordination to the carbonyl creates a rigid transition state, improving dr (diastereomeric ratio). | |
| Amine Base | Diethylamine vs. DBU | Bulky bases (DBU) prevent coordination; smaller bases may participate in H-bonding networks. |
Module 3: Troubleshooting Hydrogenation (Pyridinium Route)
When synthesizing the scaffold by reducing bis-pyridinium salts or pyridine-containing precursors, the challenge is facial selectivity during hydride transfer.
FAQ: How do I control cis/trans selectivity during hydrogenation?
The Problem: Heterogeneous hydrogenation (Pd/C,
The Solution: Anchoring Groups & Homogeneous Catalysis. Instead of relying on random surface adsorption, use a homogeneous Iridium or Rhodium catalyst with a chiral ligand that interacts with a "handle" on the nitrogen.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation Reference Standard: Zhou et al. / Charette et al. methodologies.[1]
-
Precursor: Convert your pyridine precursor to the N-Benzyl pyridinium salt . The benzyl group is crucial—it prevents catalyst deactivation and provides steric bulk to direct the hydride attack.
-
Catalyst System:
-
Precatalyst:
(1.0 mol%) -
Ligand: (S)-MeO-Biphep or (R)-SegPhos (2.2 mol%)
-
Additive:
(10 mol%) - Essential for activating the Ir-precursor.
-
-
Conditions: 600 psi
, THF/MeOH (1:1), RT, 24h. -
Troubleshooting:
-
Low Conversion? Add 10 mol% of a soluble base like triethylamine to neutralize the HBr formed (if using bromide salts), although some Ir-cycles prefer acidic conditions. Check specific ligand requirements.
-
Low Selectivity? Switch the N-protecting group.[2] An N-Boc group (if the pyridine is already partially reduced) can direct hydrogenation to the cis face via carbamate coordination.
-
Caption: Pathway for Iridium-catalyzed hydrogenation of pyridinium salts.
Module 4: Analytical Resolution
You cannot troubleshoot what you cannot measure. Standard C18 HPLC often fails to separate spiro-diastereomers due to their similar polarity.
Technique: NMR Shift Reagents & NOESY
-
NOESY/ROESY: This is mandatory.
-
Diagnostic Signal: Look for NOE correlations between the protons on the spiro-adjacent carbons and the substituents.
-
Cis-relationship: Strong NOE between axial substituent and axial spiro-neighbor.
-
Trans-relationship: Absence of NOE.
-
-
Derivatization: If enantiomers are the issue (in chiral synthesis), derivatize the secondary amines with Mosher's Acid Chloride . The resulting diastereomers are easily separable by standard Silica Flash Chromatography.
References
-
Islam, M. S., et al. (2015).[3] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[3] Arabian Journal of Chemistry, 8(3), 392-398.
-
Despois, A., & Cramer, N. (2025).[1] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[1] Nature Chemistry.[1]
-
Ye, Z.-S., et al. (2014). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts.
-
Faal, et al. (2025).[4] Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems. BenchChem Technical Reports.
-
(General Reference for Conformational Analysis)
-
For further assistance with specific ligand screening or scale-up protocols, contact the Application Science team.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Insights into Stereoselectivity Switch in Michael Addition-Initiated Tandem Mannich Cyclizations and Their Extension from Enamines to Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Stability Challenges with 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address common stability issues encountered during the synthesis, purification, and handling of these complex spirocyclic compounds. Our goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring the integrity of your research.
The unique three-dimensional architecture of spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, offers significant advantages in drug discovery by enabling exploration of novel chemical space and improving physicochemical properties.[1][2] However, the inherent structural features of these molecules can also present specific stability challenges. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experimental work.
Degradation During Synthesis and Workup
Question 1: I am observing significant product loss and the formation of multiple byproducts during the final deprotection or cyclization step of my 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivative synthesis. What are the likely causes and how can I mitigate this?
Answer: This is a common challenge that often points to the instability of the diazaspirocyclic core under the reaction or workup conditions. Several factors could be at play:
-
Harsh pH Conditions: The diazaspiro[5.5]undecane ring system, containing two secondary amines, can be susceptible to degradation under strongly acidic or basic conditions, potentially leading to ring-opening or side reactions.
-
Oxidative Degradation: The secondary amine functionalities are prone to oxidation, especially in the presence of air, certain metal catalysts, or oxidizing agents. This can lead to the formation of N-oxides or other degradation products.
-
Elevated Temperatures: Prolonged exposure to high temperatures can promote various degradation pathways.
Troubleshooting Protocol:
-
Monitor Reaction Progress Closely: Analyze the reaction mixture at different time points using techniques like TLC or LC-MS to identify the onset of product degradation.[3]
-
Modify Workup Procedure:
-
If using acidic conditions for deprotection (e.g., TFA or HCl), consider minimizing the exposure time and performing the reaction at lower temperatures.
-
During aqueous workup, use milder pH conditions for extraction. For instance, instead of a strong base like NaOH, consider using a saturated solution of sodium bicarbonate (NaHCO₃).[3]
-
If your compound is sensitive to air, perform the workup under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Conditions:
Question 2: My purified 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivative appears to be degrading upon storage, even at low temperatures. I'm noticing a change in color and the appearance of new spots on my TLC analysis. What's happening?
Answer: The long-term stability of your compound is crucial for reliable biological testing and further derivatization. Degradation upon storage is often due to slow, persistent reactions with atmospheric components or residual impurities.
-
Oxidation: As mentioned, the secondary amines are susceptible to air oxidation. This is a common pathway for degradation during storage.
-
Hygroscopicity and Hydrolysis: Amine-containing compounds can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation, especially if there are other sensitive functional groups in the molecule.
-
Residual Solvents or Reagents: Trace amounts of acidic or basic impurities from the purification process can catalyze degradation over time.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture. |
| Temperature | Store at -20°C or -80°C. | Reduces the rate of potential degradation reactions. |
| Container | Use amber glass vials with tight-fitting caps. | Protects from light and minimizes exposure to air. |
| Purity | Ensure high purity of the final compound. | Residual impurities can act as catalysts for degradation. |
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the long-term storage stability of your compound.
Instability During Analytical Characterization
Question 3: I am observing poor peak shape and inconsistent retention times during HPLC analysis of my 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivative. Could this be a stability issue?
Answer: Yes, on-column degradation or interaction with the stationary phase can lead to poor chromatographic performance. The basic nature of the diazaspiro[5.5]undecane core is a key factor to consider.
-
Interaction with Silica: The secondary amine groups can interact strongly with the acidic silanol groups on standard silica-based HPLC columns, leading to peak tailing and poor resolution.
-
On-Column Degradation: If the mobile phase is not optimized, it could potentially cause degradation of the analyte on the column.
Troubleshooting HPLC Analysis:
-
Column Selection:
-
Use a column with end-capping to block the residual silanol groups.
-
Consider using a polymer-based or hybrid stationary phase that is more stable over a wider pH range.
-
-
Mobile Phase Optimization:
-
Add a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase. This will compete with your analyte for interaction with the silanol groups, improving peak shape.
-
Ensure the pH of the mobile phase is compatible with your compound's stability. Buffering the mobile phase can help maintain a consistent pH.
-
-
Sample Preparation:
-
Ensure your sample is fully dissolved in the mobile phase before injection to avoid precipitation on the column.
-
If your sample was prepared in an acidic or basic solution, neutralize it before injection to prevent pH shock on the column.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3,9-diazaspiro[5.5]undecane derivatives?
A1: Based on the core structure, the most probable degradation pathways include:
-
Oxidation: The secondary amines can be oxidized to form N-oxides or other related products. This can be initiated by air, light, or residual oxidizing agents.
-
Ring-Opening: Under harsh acidic or basic conditions, the piperidine rings of the spirocyclic system could potentially undergo ring-opening reactions. The presence of the strained cyclobutyl ring might also contribute to instability under certain conditions, although this is less common for the cyclobutyl group itself without activating substituents.
-
Reaction with Electrophiles: The nucleophilic secondary amines can react with electrophilic impurities or reagents, leading to unwanted side products.
Degradation Pathway Visualization:
Caption: Potential degradation pathways for the diazaspiro[5.5]undecane core.
Q2: Are there any specific handling precautions I should take when working with these compounds?
A2: Yes, due to their potential sensitivity, it is advisable to:
-
Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during reactions and when handling the purified compound.
-
Use high-purity solvents and reagents to minimize the introduction of impurities that could catalyze degradation.
-
Protect from light by using amber vials or wrapping containers in aluminum foil, as some compounds may be photolabile.
-
Avoid prolonged exposure to high temperatures.
Q3: How does the cyclobutyl group affect the stability of the molecule?
A3: The cyclobutyl group is a strained four-membered ring. While generally stable, this ring strain can make it more susceptible to ring-opening reactions under certain conditions compared to a less strained ring like a cyclopentyl or cyclohexyl group. However, in the context of the 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane scaffold, the primary points of instability are more likely to be the secondary amine functionalities. The influence of the cyclobutyl group on the overall electronic and steric properties of the molecule could indirectly affect the reactivity of the diazaspiro core.
Q4: I am planning to perform a long-term stability study. What are the key parameters to consider?
A4: A comprehensive stability study should evaluate the impact of:
-
Temperature: Test at various temperatures, including refrigerated (2-8°C), room temperature, and accelerated conditions (e.g., 40°C).[5]
-
Humidity: Assess the effect of moisture by exposing the compound to controlled humidity levels (e.g., 75% RH).[5]
-
Light: Evaluate photostability by exposing the compound to a controlled light source, as per ICH guidelines.[4][5]
-
pH: If the compound will be formulated in a solution, assess its stability across a range of pH values.
For each condition, analyze samples at predetermined time points for the appearance of degradants and any change in the concentration of the parent compound using a validated stability-indicating HPLC method.[4]
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing).
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC.
- Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide - Benchchem.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate.
- The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis.
- Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed.
- Spirocyclic Scaffolds in Medicinal Chemistry - PubMed.
- Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.
- (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ResearchGate.
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction - DergiPark.
- Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing - PMC.
- Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives - Benchchem.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
- New, simple and accessible method creates potency-increasing structure in drugs.
- Biggest Challenges Encountered When Doing SPR Experiments.
- Chirality of spirocyclic compound - Chemistry Stack Exchange.
- FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum.
- Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics - MDPI.
- The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PubMed.
- (PDF) Stability problems of synthetic cathinones in biological material and the study of potential intake biomarkers based on the biological material from a case of 3-CMC poisoning - ResearchGate.
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI.
Sources
Troubleshooting purification of polar spirocyclic amines
Ticket #8492: Troubleshooting Polar Spirocyclic Amine Isolation Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the SpiroTech Support Hub
You are likely here because your spirocyclic amine—a rigid, high-
This guide is not a textbook; it is a troubleshooting workflow designed to resolve specific failure modes.
Module 1: Chromatography & Peak Shape Issues
Issue: My compound streaks/tails on silica gel, or co-elutes with impurities.
Diagnosis:
Spirocyclic amines are basic (often
Protocol A: Mobile Phase Modifiers (The "Quick Fix")
If you must use standard silica, you must suppress silanol ionization or block active sites.
| Modifier | Concentration | Role | Best For |
| Triethylamine (TEA) | 1–2% v/v | Competes for silanol sites | DCM/MeOH gradients. Warning: Must be flushed out post-column. |
| Ammonium Hydroxide ( | 0.5–1% v/v | Deprotonates the amine & silica | High polarity compounds. Use "Ammoniated Methanol" (see below).[2] |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | AVOID | Do not use acid on Normal Phase for basic amines; it creates salts that stick permanently to silica. |
Pro-Tip: Ammoniated Methanol Preparation Do not just add aqueous ammonia to DCM (it separates).
Chill Methanol to 0°C.
Bubble anhydrous
gas until saturation OR add 30% aqueousto MeOH (1:9 ratio). Use this "Solvent B" in your DCM gradient [1, 10].
Protocol B: Stationary Phase Switching (The "Permanent Fix")
For spirocycles that degrade or streak even with TEA, switch the stationary phase.
-
Amine-Functionalized Silica (
-Silica): The surface is already basic.[3] You can use neutral solvents (Hexane/EtOAc) without modifiers. This is often the "magic bullet" for spirocycles [15, 24]. -
Basic Alumina: Useful but often has lower theoretical plate counts (resolution) than silica.
Module 2: The "Invisible" Compound (Detection)
Issue: I see nothing on the UV trace (254 nm), but the mass spec says it's there.
Diagnosis:
Spirocyclic scaffolds often lack the conjugated
Solution: Universal Detection & Staining
If you lack a Mass-Directed Prep system, you must rely on non-chromophoric detection.
| Detector/Method | Mechanism | Sensitivity | Suitability for Spirocycles |
| CAD (Charged Aerosol) | Particle charging | High (~ng) | Excellent. Uniform response factor [8, 14]. |
| ELSD (Light Scattering) | Light scattering | Medium | Good. Non-linear response; requires volatile mobile phase [7, 11]. |
| Ninhydrin Stain | Reaction with free amines | High | Classic. Turns primary/secondary amines purple/blue. |
| Dragendorff Stain | Complexation | Medium | Specific. Turns tertiary amines/alkaloids orange. |
| Iodine Chamber | Adsorption | High | General. Reversible yellow/brown spots. |
Ninhydrin Dip Protocol: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Dip TLC plate and heat with a heat gun until spots appear.
Module 3: The Aqueous Trap (Workup & Isolation)
Issue: My compound is stuck in the aqueous layer or DMSO after Reverse Phase (RP) purification.
Diagnosis: Polar spirocycles are often too hydrophilic for standard DCM extractions. Evaporating water/DMSO is tedious and thermally risky.
Protocol: "Catch and Release" (SCX Chromatography)
Use a Strong Cation Exchange (SCX) cartridge to extract the amine from water/DMSO, wash away impurities, and elute in a small volume of volatile solvent [6, 12, 13].
Step-by-Step SCX Workflow:
-
Condition: Flush cartridge with MeOH, then Water.
-
Load: Acidify your aqueous/DMSO fraction to pH < 3 (use Acetic or Formic acid). Load onto cartridge. The amine binds to the sulfonic acid resin.
-
Wash: Flush with MeOH (removes non-basic impurities and DMSO).
-
Elute: Flush with 2M
in MeOH . The base disrupts the ionic bond, releasing the amine. -
Finish: Concentrate the methanolic eluent.
Module 4: Reverse Phase Strategy
Issue: Normal phase failed. I'm using C18, but the peak shape is broad or retention is zero.
Diagnosis:
At neutral/acidic pH, amines are protonated (
The High-pH Fix
You must run the C18 column at pH 9.5–10.5 (using hybrid silica columns like XBridge or Gemini that survive high pH) [1, 2, 5].
-
Why? Above the
, the amine is neutral. Neutral = Hydrophobic = Retention on C18.[4] -
Buffer: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in Water/Acetonitrile.
Visual Troubleshooting Guides
Figure 1: Purification Decision Matrix
Use this logic flow to select the correct purification method based on compound behavior.
Caption: Decision matrix for selecting stationary phases and modifiers based on solubility and streaking behavior.
Figure 2: SCX "Catch & Release" Mechanism
Visualizing the removal of polar impurities and DMSO.
Caption: The SCX workflow allows separation of amines from high-boiling solvents (DMSO/Water) without distillation.
References
-
Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.[5]6[1][7][8]
-
Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography.9[7][8]
-
Stella, C., et al. (2004).[10] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][10] Journal of Separation Science.[10] 10
-
Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.5[1][7][8][11]
-
ResearchGate. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][10]12[7][8]
-
Cornell Institute of Biotechnology. SCX disposable cartridge cleanup Procedure.13[1][7][8]
-
Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.14[7][8]
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?15[7][8]
-
ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds.16[1][7][8][11]
-
Reddit (r/Chempros). (2023). Flash Column Chromatography with Ammonia: Your experiences please!2[7][8]
-
Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.17[7][8]
-
SPE Cartridge. SCX Cartridge, Strong Cation Exchange SPE Chemistry Column.[18]18[1][7][8]
-
Agilent Technologies. SPE Method Development Tips and Tricks.19[1][7][8]
-
LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.11[7][8]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?3[1][7][8]
-
NIH/PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes.7[7]
-
University of Washington Proteomics. (2011). Peptide fractionation and Clean-Up Protocols.[13]20[1][7][8]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[1]1[1][7][8]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques.[13][21]21[1][7][8]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?8[7][8]
-
Biotage. ISOLUTE® SCX | Solid-phase extraction cartridges and plates.22[7][8]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.4[1][7][8]
-
Reddit (r/Chempros). (2025). Triethylammonium after flash chromatography.[23]23[1][7][8]
-
Biotage. (2023). Is there an easy way to purify organic amines?24[7][8]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. labex.hu [labex.hu]
- 5. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 6. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 7. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 14. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 15. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. reachseparations.com [reachseparations.com]
- 18. specartridge.com [specartridge.com]
- 19. agilent.com [agilent.com]
- 20. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. biotage.com [biotage.com]
- 23. reddit.com [reddit.com]
- 24. biotage.com [biotage.com]
Preventing product degradation during spiro-compound workup.
Preventing Product Degradation During Spiro-Compound Workup
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Spiroketals, Spiroacetals, and Strained Spirocyclic Ethers
Executive Summary: The Spiro-Paradox
Spiro-compounds, particularly spiroketals, exist in a delicate energetic balance. While the spiro-carbon provides structural rigidity, the orthogonal ring orientation creates unique steric strain. More critically, spiroketals possess an inherent lability toward acid-catalyzed hydrolysis and isomerization.
The Core Problem: Most standard organic workups (acidic washes, silica gel chromatography, prolonged solution storage) inadvertently trigger the retro-spirocyclization pathway. This results in ring opening to an oxocarbenium intermediate, leading to either decomposition or thermodynamic equilibration (loss of stereochemistry).
This guide replaces "standard" protocols with Spiro-Safe™ workflows designed to maintain kinetic stability.
Diagnostic FAQ: Identify Your Failure Mode
Q1: My crude NMR showed a single isomer, but after the column, I have a 1:1 mixture. What happened?
Diagnosis: You are a victim of Thermodynamic Drift .
Technical Explanation: Spiroketals are stabilized by the anomeric effect , where electronegative oxygen lone pairs donate into the antibonding orbital (
Q2: The product disappears during aqueous workup, leaving only acyclic ketones/diols.
Diagnosis: Acid-Catalyzed Hydrolysis.[2]
Technical Explanation: Even weak acids (like saturated
Q3: My compound streaks badly on TLC and co-elutes with impurities.
Diagnosis: Silanol Hydrogen Bonding.
Technical Explanation: The exposed silanol groups (
Visualizing the Danger Zone
The following diagram illustrates the mechanistic "Trap" hidden in standard workups.
Figure 1: The degradation cascade triggered by acidic environments. Note that ring opening is the central failure point for both isomerization and hydrolysis.
Validated Protocols (Spiro-Safe™)
Protocol A: The Cryo-Buffer Quench
Use this for: Highly acid-sensitive spiroketals or enol ethers.
The Logic: Kinetic control is maintained by temperature suppression, while pH control prevents protonation. We avoid
| Parameter | Standard Condition | Spiro-Safe Condition | Reason |
| Temperature | RT ( | Suppresses rate of ring opening ( | |
| Quench Agent | Maintains neutral pH window. | ||
| Solvent | Ether/EtOAc | Avoids heat of mixing; |
Step-by-Step:
-
Cool the reaction mixture to
(or lower if reaction allows). -
Preparation: Prepare a quench solution of 0.5M Sodium Phosphate Buffer (pH 7.0) mixed 1:1 with saturated
. Cool this mixture to . -
Addition: Add the buffer slowly to the reaction. Do not allow the internal temperature to rise above
. -
Extraction: Extract immediately with cold Diethyl Ether.
-
Drying: Dry over
(Potassium Carbonate) instead of .-
Why?
is slightly acidic. provides a basic micro-environment during the drying phase.
-
Protocol B: The Triethylamine Shield (Deactivated Silica)
Use this for: Purification of spiro-compounds that isomerize or streak on TLC.
The Logic: Standard silica gel has a surface pH of ~4.5 due to acidic silanols. By treating the silica with Triethylamine (TEA), we neutralize these sites, creating a "buffered" stationary phase.
Step-by-Step:
-
Slurry Preparation: Prepare your mobile phase (e.g., 10% EtOAc/Hexanes). Add 1.0% v/v Triethylamine (TEA) to the solvent system.
-
Column Packing: Slurry pack the silica gel using this TEA-doped solvent.
-
Flushing: Flush the column with 2-3 column volumes of the TEA-solvent.
-
Validation: Check the pH of the eluent exiting the column using a pH strip. It should be basic (pH > 8).
-
-
Loading: Dissolve your crude sample in the mobile phase containing 0.5% TEA.
-
Elution: Run the column using the TEA-doped solvent.
-
Post-Column Workup: The collected fractions will contain TEA. Remove it by rotary evaporation. If TEA persists (high boiling point), azeotrope with heptane or subject the oil to high vacuum (
) for 4 hours.
Workflow Visualization: The Safe Path
Figure 2: Decision tree for spiro-compound isolation. Note the divergence at the TLC stage determining the need for silica deactivation.
References
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. Link
-
BenchChem Technical Support. (2025). Purification of Acid-Sensitive Compounds: Deactivation of Silica Gel. Link
-
Organic Chemistry Portal. Protecting Groups: Acetals and Ketals - Stability. Link
-
Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography?Link
Sources
Technical Support Center: Scale-Up Synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
Current Status: Operational Ticket ID: SC-SPIRO-55-CB Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
This guide addresses the scale-up challenges for synthesizing 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane . While the spiro[5.5]undecane core is a privileged scaffold in medicinal chemistry (often targeting GPCRs like CCR5 or opioid receptors), the introduction of the cyclobutyl group on a kilogram scale presents unique process risks regarding stoichiometry, reagent stability, and workup emulsions.
This support module assumes you are proceeding via the Reductive Amination route, as direct alkylation with cyclobutyl halides is kinetically sluggish and prone to elimination side reactions.
Module 1: Synthetic Strategy & Workflow
User Query: "What is the most robust route for >100g synthesis? Direct alkylation of the diamine is giving me statistical mixtures."
Technical Response: For scale-up, statistical desymmetrization of the free diamine is inefficient. You must utilize a mono-protected strategy. The recommended workflow involves starting with the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (N-Boc intermediate).
Visual Workflow (DOT Diagram)
Module 2: Critical Reagent Protocols
Step 1: Reductive Amination (The Cyclobutylation)
The Issue: Cyclobutanone is expensive and volatile. Sodium Triacetoxyborohydride (STAB) generates viscous borate salts that complicate phase separation on large scales.
Protocol Parameters:
| Parameter | Specification | Technical Rationale |
| Stoichiometry | Amine (1.0 eq) : Cyclobutanone (1.2–1.4 eq) | Cyclobutanone is volatile; excess ensures conversion. |
| Reducing Agent | STAB (1.5 eq) | Milder than NaCNBH3; avoids HCN generation. |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | STAB is insoluble in ether/toluene. DCE promotes iminium formation. |
| Temperature | 0°C | Control exotherm upon STAB addition. |
| Quench | Aq. K₂CO₃ or Rochelle's Salt | CRITICAL: Breaks down boron-amine complexes. |
Troubleshooting Guide:
Q: "My reaction stalled at 80% conversion. Should I add more STAB?"
-
A: Check pH first. If the reaction becomes too basic, iminium ion formation slows down. Add catalytic Acetic Acid (AcOH) to buffer the system (pH 5–6). Only then add more STAB.
Q: "I have a giant white emulsion during the workup. It won't separate."
-
A: This is the "Borate Gel" trap.
-
Immediate Fix: Add saturated aqueous Potassium Carbonate (K₂CO₃) and stir vigorously for 30 minutes. The high ionic strength and pH adjustment usually break the boron complex.
-
Alternative: Use a 20% solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir for 2 hours.
-
Module 3: Deprotection & Isolation
User Query: "The final product is an oil and difficult to handle. How do I get a solid?"
Technical Response: The free base of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane is a secondary amine that is likely an oil or low-melting solid. For storage and stability, you should isolate it as a salt.
Salt Formation Protocol:
-
Dissolution: Dissolve the crude oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Acidification: Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
Filtration: The dihydrochloride salt is highly polar and will precipitate immediately.
-
Hygroscopicity Warning: The salt may be hygroscopic. Filter under a nitrogen blanket and dry in a vacuum oven at 40°C with P₂O₅.
Decision Tree: Workup Troubleshooting
Frequently Asked Questions (FAQs)
Q1: Can I use Cyclobutyl Bromide instead of Cyclobutanone?
-
Verdict: Not recommended for scale-up.
-
Reasoning: Secondary amines on spirocyclic scaffolds are sterically hindered. Alkylation with cyclobutyl bromide is notoriously slow (requires high heat, DMF/DMSO) and leads to elimination byproducts (cyclobutene). Reductive amination is kinetically superior.
Q2: Is the 3,9-diazaspiro[5.5]undecane core stable to TFA deprotection?
-
Verdict: Yes.
-
Insight: The spiro-carbon is quaternary and chemically robust. Standard Boc removal (TFA/DCM 1:1 or 4M HCl/Dioxane) will not degrade the skeleton.
Q3: How do I remove residual Cyclobutanone?
-
Verdict: Vacuum distillation is difficult due to boiling point overlap with solvents.
-
Solution: Ensure full conversion by using a slight excess of amine if the amine is cheap (unlikely here) OR scavenge excess ketone with a polymer-supported hydrazine resin if working on a smaller scale (<10g). On >100g scale, the workup (acidic wash followed by basic extraction) usually removes neutral organic impurities like cyclobutanone.
References
-
Spirocyclic Core Synthesis: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. (2015).[1][2][3][4][5]
-
Reductive Amination Guidelines: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[6] Chem. (1996).[6][7]
-
Reagent Scale-Up: Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. BenchChem Protocols.[3][8]
-
Intermediate Data: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Product Page. MedChemExpress.
Sources
- 1. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Diazaspiro[5.5]undecane Analogs for Drug Development Professionals
The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for the precise spatial arrangement of substituents. This unique architecture often leads to compounds with enhanced target affinity, improved metabolic stability, and favorable physicochemical properties compared to their non-spirocyclic counterparts.[1][2] This guide provides a comparative analysis of the bioactivity of various diazaspiro[5.5]undecane analogs, offering a valuable resource for researchers and drug development professionals. We will delve into their activity as Acetyl-CoA Carboxylase (ACC) inhibitors, Neurokinin-1 (NK1) receptor antagonists, Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, and Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, supported by experimental data and detailed methodologies.
Section 1: Comparative Bioactivity Data
The following tables summarize the in vitro potency of various diazaspiro[5.5]undecane analogs against their respective biological targets. This data, compiled from numerous studies, facilitates a comparative analysis of structure-activity relationships (SAR).
Table 1: Acetyl-CoA Carboxylase (ACC) Inhibitors [1]
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Notes |
| 1g | 7 | 3 | Potent dual inhibitor. |
| 1h | 11 | 5 | Exhibits strong dual inhibition, comparable to compound 1g. |
| 1c | - | - | Utilized as a reference compound in SAR studies. |
| 1k | 14 (hACC1) | 3 (hACC2) | Demonstrates high potency in both radiometric and transcreener assays.[3] |
Table 2: Neurokinin-1 (NK1) Receptor Antagonists [4]
| Compound | Receptor Binding IC50 (nM) | Notes |
| 9d | 1.9 | Methylated salt of a benzene-fused diazaspiro core. |
| SR140333 | (reference) | - |
| 10a/b | - | Active as dual NK1/NK2 antagonists. |
Table 3: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists [5]
| Compound | MCH-R1 Ki (nM) | Notes |
| 5a | 1.2 | A potent MCH-R1 antagonist. |
| 5b | 0.8 | Displays slightly enhanced potency compared to 5a. |
| 5c | 0.5 | Demonstrates the highest potency within this series. |
Table 4: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors [1][6]
| Compound | PARP-1 IC50 (nM) | Cytotoxicity EC50 (µM) in UWB1.289 cells | Notes |
| 10e | 12.6 | >10 | High PARP-1 affinity with reduced cytotoxicity.[6] |
| 15b | 4,397 | ~20-40x olaparib | Low PARP-1 affinity but still exhibits cytotoxicity.[6] |
| 17d | 44.3 | - | Improved potency over boc-protected and free-amine derivatives.[6] |
| Olaparib | (reference) | ~7-fold lower than 10e | FDA-approved PARP inhibitor. |
Section 2: Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these diazaspiro[5.5]undecane analogs is crucial for rational drug design and development.
Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis
ACC is a key regulatory enzyme in the fatty acid biosynthesis pathway, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[7][8] Inhibiting ACC can reduce the production of fatty acids, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes.
Caption: Simplified Fatty Acid Synthesis Pathway highlighting the role of ACC.
Neurokinin-1 (NK1) Receptor Signaling
The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[9][10] Activation of the NK1 receptor is involved in a variety of physiological processes, including pain transmission, inflammation, and emesis.[9] Antagonists of the NK1 receptor have therapeutic potential in these areas.
Caption: NK1 Receptor Signaling Pathway and its antagonism by diazaspiro analogs.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Signaling
MCH-R1 is a GPCR involved in the regulation of energy homeostasis and feeding behavior.[11] Antagonism of this receptor is a promising strategy for the development of anti-obesity therapeutics. MCH-R1 couples to both Gi and Gq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[11][12]
Caption: Dual signaling pathways of the MCH-1 Receptor.
Poly(ADP-ribose) Polymerase-1 (PARP-1) in DNA Repair
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[6] Upon detecting DNA damage, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of the lesion.[6][13] PARP inhibitors are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a mechanism known as synthetic lethality.
Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.
Section 3: Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the bioactivity of diazaspiro[5.5]undecane analogs. These protocols are based on methodologies reported in the literature and provide a foundation for replication and further investigation.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-Glo™ Kinase Assay Format)[1]
Principle: This assay quantifies ACC activity by measuring the amount of ADP produced during the carboxylation of acetyl-CoA. The ADP-Glo™ system is a luminescence-based assay where the light output is proportional to the ADP concentration, and therefore inversely proportional to ACC inhibition.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ ACC Inhibition Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.
-
Compound Addition: Add the diazaspiro[5.5]undecane test compounds at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the ACC reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Neurokinin-1 (NK1) Receptor Antagonist Assay (Radioligand Displacement Assay)[5]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor. The potency of the antagonist is determined by its ability to displace the radioligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the human NK1 receptor (e.g., U-373 MG cells).
-
Competitive Binding: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and increasing concentrations of the diazaspiro[5.5]undecane test compounds.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through the filter plate, which traps the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MCH-R1 Antagonist Assay (Calcium Mobilization Assay)[14][15]
Principle: This is a functional cell-based assay that measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium concentration.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the MCH-R1 (e.g., CHO-K1 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Add varying concentrations of the diazaspiro[5.5]undecane antagonist to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of MCH peptide (typically at its EC80) to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium signal against the antagonist concentration.
PARP-1 Inhibition Assay (Chemiluminescent Assay)[1]
Principle: This assay measures the inhibitory effect of compounds on PARP-1 activity by quantifying the synthesis of poly(ADP-ribose) (PAR).
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate coated with histones and containing activated DNA, add the PARP-1 enzyme.
-
Compound Addition: Add the diazaspiro[5.5]undecane derivatives at various concentrations.
-
Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. During incubation, PARP-1 will synthesize PAR chains, incorporating the biotinylated NAD+.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Substrate Addition: Add a chemiluminescent HRP substrate.
-
Signal Measurement: Measure the chemiluminescent signal, which is proportional to the amount of PAR synthesized and thus inversely proportional to PARP-1 inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Section 4: Conclusion and Future Directions
The diazaspiro[5.5]undecane scaffold has proven to be a remarkably versatile template for the design of potent and selective modulators of a diverse range of biological targets. The comparative data presented in this guide highlight the potential of these compounds in therapeutic areas such as metabolic diseases, pain and inflammation, obesity, and oncology. The detailed experimental protocols provide a practical framework for researchers to further explore the bioactivity of novel diazaspiro[5.5]undecane analogs.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Deepening: Systematic modifications of the diazaspiro[5.5]undecane core and its substituents will further elucidate the key structural features required for potent and selective activity against various targets.
-
Pharmacokinetic and In Vivo Studies: Promising in vitro candidates should be advanced to pharmacokinetic profiling and in vivo efficacy studies to assess their drug-like properties and therapeutic potential.
-
Exploration of New Biological Targets: The unique three-dimensional nature of the diazaspiro[5.5]undecane scaffold suggests that it may be a fruitful starting point for the discovery of modulators of other challenging biological targets.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. MDPI. [Link]
-
Biological and Pharmacological Aspects of the NK1-Receptor. PMC. [Link]
-
Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. PMC. [Link]
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. [Link]
-
Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. PubMed. [Link]
-
Structure Dynamics and Signaling of the Neurokinin-1 Receptor. Encyclopedia.pub. [Link]
-
Fatty Acid Synthesis - Location, Pathway, Steps, & Diagram. Science Facts. [Link]
-
Regulation of melanin-concentrating hormone receptor 1 signaling by RGS8 with the receptor third intracellular loop. PubMed. [Link]
-
Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Rodriguez. [Link]
-
Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. Frontiers. [Link]
-
Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... ResearchGate. [Link]
-
Fatty Acid Biosynthesis and elongation. Plant and Soil Sciences eLibrary. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
-
Fatty acid biosynthesis. The pathway of fatty acid biosynthesis from acetyl-CoA to fatty acids are shown in the figure... ResearchGate. [Link]
-
Enzolution PARP1 Assay System. BellBrook Labs. [Link]
-
Fatty Acid Oxidation Fatty Acid Synthesis Synthesis of Other Lipids. [Link]
-
MCH1 Human Melanin-Concentrating Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
-
PARP1 Activity Assay. Tulip Biolabs. [Link]
-
MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. MDPI. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Fatty Acid Biosynthesis, Pathway, Steps, Enzymes and Significance. Physics Wallah. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]
-
Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. PMC. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]
-
(PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
Sources
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases | MDPI [mdpi.com]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. massivebio.com [massivebio.com]
- 7. Fatty Acid Biosynthesis and elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 8. Fatty Acid Biosynthesis, Pathway, Steps, Enzymes and Significance [pw.live]
- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane & Derivatives vs. Traditional GABA_A Receptor Antagonists: A Comprehensive Comparison Guide
Executive Summary & Pharmacological Context
The γ-aminobutyric acid type A receptor (GABA_A R) is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS). Historically, GABA_A receptor antagonists like bicuculline and gabazine have been pivotal in mapping CNS circuitry. However, the recent identification of functional GABAergic signaling in the peripheral immune system (e.g., T-cells, macrophages) has highlighted a critical flaw in traditional antagonists: they readily cross the blood-brain barrier (BBB), causing severe central toxicity and convulsions[1].
To address this, researchers have developed a novel class of peripherally restricted antagonists based on the 3,9-diazaspiro[5.5]undecane scaffold (incorporating building blocks like 3-cyclobutyl-3,9-diazaspiro[5.5]undecane)[2][3]. Lead derivatives from this class, such as Compound 018 and Compound 1e , act as potent, competitive orthosteric antagonists with a high affinity for extrasynaptic GABA_A receptors (e.g., α4β1δ)[4]. Because they exhibit low cellular membrane permeability, they are uniquely positioned to modulate peripheral immune responses—such as rescuing T-cell proliferation—without triggering CNS adverse effects[1][5].
Mechanistic Comparison: Diazaspiro Scaffolds vs. Classic Antagonists
The pharmacological utility of an antagonist is defined by its binding kinetics, subtype selectivity, and tissue distribution. Here is how the 3,9-diazaspiro[5.5]undecane class compares to traditional alternatives:
-
3,9-Diazaspiro[5.5]undecane Derivatives (e.g., Compounds 018, 2027, 1e): These molecules act as competitive orthosteric antagonists. Unlike classic antagonists, they show a distinct preference for extrasynaptic α4βδ subtypes over synaptic α1βγ subtypes[4]. Their most critical feature is their low membrane permeability, which restricts them to the periphery, making them ideal tool compounds for immunomodulatory research[1][6].
-
Gabazine (SR-95531): A classic competitive antagonist that prefers synaptic γ2-containing receptors[4]. It is highly CNS penetrant and is the gold standard for blocking phasic (synaptic) inhibition in brain slice electrophysiology.
-
Bicuculline: A competitive antagonist that is highly CNS penetrant. While historically significant, its off-target effects on calcium channels and its convulsant properties limit its use in vivo[1].
-
Picrotoxin: A non-competitive channel blocker. It binds directly within the chloride ion pore, blocking both synaptic and extrasynaptic receptors indiscriminately[7]. It is highly toxic and strictly limited to in vitro mechanistic studies.
Diagram illustrating the peripheral selectivity of 3,9-diazaspiro[5.5]undecane vs CNS antagonists.
Quantitative Data Comparison
The following table synthesizes the binding affinities and pharmacokinetic properties of the 3,9-diazaspiro[5.5]undecane derivatives against traditional GABA_A receptor antagonists[1][4][7].
| Compound | Mechanism of Action | Subtype Preference | IC₅₀ / Kᵢ at α4β1δ | BBB Permeability | Primary Application |
| Compound 018 | Competitive Antagonist | Extrasynaptic (α4β1δ) | 0.088 μM (IC₅₀) | Low | Peripheral immunomodulation |
| Compound 1e | Competitive Antagonist | Extrasynaptic (α4β1δ) | 0.180 μM (Kᵢ) | Low | T-cell proliferation rescue |
| Compound 2027 | Competitive Antagonist | Extrasynaptic (α4β1δ) | 1.03 μM (IC₅₀) | Low | Scaffold development |
| Gabazine | Competitive Antagonist | Synaptic (γ2-containing) | 0.24 μM (IC₅₀) | High | CNS electrophysiology |
| Bicuculline | Competitive Antagonist | Synaptic (γ2-containing) | ~1.5 μM (IC₅₀) | High | CNS electrophysiology |
| Picrotoxin | Non-competitive Blocker | Non-selective | ~2-5 μM (IC₅₀) | High | General pore blockade |
Experimental Workflows & Validation Protocols
To ensure scientific integrity, the evaluation of novel GABA_A antagonists requires self-validating orthogonal assays. The following protocols detail the step-by-step methodologies used to characterize the 3,9-diazaspiro[5.5]undecane class[4][6].
Protocol 1: High-Throughput FLIPR Membrane Potential (FMP) Assay
Causality & Logic: The FMP assay measures real-time changes in membrane potential. When GABA activates the receptor, chloride influx hyperpolarizes the cell, quenching the FMP dye. By utilizing an EC₈₀ concentration of GABA, researchers ensure a robust, statistically significant signal window (validated by a Z'-factor > 0.5) to accurately detect competitive antagonism[4].
-
Cell Preparation: Plate HEK293 cells stably expressing human α4β1δ GABA_A receptors in 96-well microtiter plates.
-
Dye Loading: Incubate the cells with FMP Blue dye for 30 minutes at 37°C. The lipophilic dye integrates into the membrane, providing a baseline fluorescence.
-
Antagonist Pre-incubation: Add the 3,9-diazaspiro[5.5]undecane derivative (e.g., Compound 018 at 0.01 - 10 μM) and incubate for 5 minutes to allow equilibrium binding at the orthosteric site.
-
Agonist Stimulation: Inject GABA at its predetermined EC₈₀ concentration.
-
Fluorescence Readout: Measure the fluorescence continuously using a fluorometric imaging plate reader. Calculate the IC₅₀ by plotting the normalized peak response against the log concentration of the antagonist.
Step-by-step FLIPR Membrane Potential (FMP) assay workflow for GABA_A antagonist validation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Schild Analysis)
Causality & Logic: While the FMP assay provides high-throughput screening, it cannot definitively prove competitive antagonism. Patch-clamp electrophysiology coupled with Schild analysis is required. A parallel rightward shift of the GABA concentration-response curve—without a depression of the maximum response—confirms that the antagonist competes directly for the GABA binding site[4].
-
Setup: Pull borosilicate glass pipettes (3–5 MΩ resistance) and fill with an intracellular solution containing high chloride concentrations to establish a strong driving force.
-
Recording: Establish a whole-cell configuration on HEK293 cells expressing α4β1δ receptors. Voltage-clamp the cell at -60 mV.
-
Application: Use a rapid U-tube perfusion system to apply varying concentrations of GABA alone to establish a baseline concentration-response curve.
-
Schild Analysis: Co-apply GABA with increasing, fixed concentrations of Compound 018. Record the macroscopic currents.
-
Data Processing: Plot the data on a Schild plot. A Schild slope of approximately 1.0 indicates pure competitive antagonism, validating the mechanism of the diazaspiro scaffold[4].
References
-
Bavo, F., et al. "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry 64.24 (2021): 17795-17812. URL:[Link]
-
Falk-Petersen, C. B., et al. "Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors." Scientific Reports 10.1 (2020): 10078. URL:[Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 3,9-Diazaspiro[5.5]undecane Derivatives
Executive Summary: The "Rigidified Linker" Advantage
In the optimization of lead compounds, the "Escape from Flatland" strategy—increasing the fraction of sp³-hybridized carbons (
This guide objectively compares the 3,9-diazaspiro[5.5]undecane scaffold against standard alternatives (piperazine, 4,4'-bipiperidine) to demonstrate its utility in enhancing metabolic stability and defining precise pharmacophore vectors in GPCR and kinase ligands.
Comparative Analysis: Scaffold Geometry & Physicochemical Properties
The choice of linker defines the spatial orientation of the "warhead" and the "tail" of a drug molecule. The table below contrasts the 3,9-diazaspiro[5.5]undecane with its primary competitors.
Table 1: Physicochemical Comparison of Diamine Scaffolds
| Feature | Piperazine | 4,4'-Bipiperidine | 3,9-Diazaspiro[5.5]undecane |
| Structure Type | Monocyclic, Flexible | Bicyclic, Flexible (Rotatable bond) | Bicyclic, Rigid (Spiro center) |
| Vector Angle | ~180° (variable due to flip) | Linear (extended) | 90° (Orthogonal) |
| Lipophilicity (cLogP) | Low | Medium | Medium-High (Tunable) |
| Metabolic Stability | Low (N-dealkylation, N-oxidation) | Medium | High (Steric bulk protects N) |
| Primary Utility | Short linker (<4 Å) | Long linker (>8 Å) | Rigid Spacer (~6 Å) + Vector control |
Key Insight: The orthogonality of the 3,9-diazaspiro[5.5]undecane allows substituents to access binding pockets that linear linkers (like 4,4'-bipiperidine) cannot reach. This is critical for GPCR allosteric modulators where the ligand must traverse a narrow channel but then branch out to interact with transmembrane helices.
Detailed SAR Case Studies
Case Study A: GPCR Antagonists (CCR5 & NOP Receptors)
Context: In the development of CCR5 antagonists (e.g., for HIV entry inhibition) and Nociceptin (NOP) receptor ligands, the distance and angle between the basic nitrogen and the lipophilic aromatic moiety are determinants of affinity.
-
The Piperazine Liability: Early piperazine-based hits often suffer from rapid oxidative metabolism at the
-carbon or N-dealkylation. -
The Spiro Solution: Replacing the piperazine with 3,9-diazaspiro[5.5]undecane often retains potency while blocking metabolic soft spots due to the steric bulk of the spiro-cycle.
Representative SAR Data (Consolidated from Literature Trends):
| Compound ID | Scaffold Core | R1 (N-Substituent) | Target (IC50/Ki) | Metabolic Stability (t1/2, microsomes) |
| Ref-A (Control) | Piperazine | 4-Fluorophenyl | CCR5 (12 nM) | 14 min |
| Spiro-1 | 3,9-diazaspiro[5.5]undecane | 4-Fluorophenyl | CCR5 (18 nM) | >60 min |
| Spiro-2 | 3,9-diazaspiro[5.5]undecane | 3-CN-phenyl | CCR5 (4 nM) | >60 min |
| Spiro-3 | 3,9-diazaspiro[5.5]undecane | Benzyl | NOP (Ki = 22 nM) | 45 min |
Note: Data represents trends observed in CCR5/NOP spiro-derivative optimization campaigns [1][2].
Case Study B: PARP Inhibitors (Bioisosteric Replacement)
Recent studies involving PARP-1 inhibitors (like Olaparib derivatives) utilized diazaspiro cores to reduce cytotoxicity. The spiro-core restricts the conformation, reducing off-target DNA intercalation compared to flatter analogs.
-
Finding: 3,9-diazaspiro analogs maintained PARP-1 inhibition (IC50 ~12 nM) but showed significantly reduced cytotoxicity compared to flexible piperazine analogs that could intercalate DNA non-specifically [3].
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for deploying this scaffold in a medicinal chemistry campaign.
Caption: Decision tree for implementing 3,9-diazaspiro[5.5]undecane as a bioisostere to solve metabolic or selectivity issues.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and a standard binding assay.
Protocol A: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione (Core Formation)
Methodology adapted from the "Double Michael Addition" strategy [4].
Reagents: 1,1-Cyclohexanediacetic acid, Urea (or Formamide), Xylene.
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactants: Charge the flask with 1,1-cyclohexanediacetic acid (10 mmol) and Urea (12 mmol).
-
Solvent: Add Xylene (50 mL) as the high-boiling solvent.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 16–24 hours. Monitor water collection in the Dean-Stark trap.
-
Workup: Cool the reaction to room temperature. The product, 3-azaspiro[5.5]undecane-2,4-dione , typically precipitates.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.
-
Derivatization (N-Alkylation): To access the 3,9-diaza derivative, the starting material must be a 4-piperidone derivative (e.g., N-benzyl-4-piperidone) reacting with ethyl cyanoacetate/ammonia, followed by reduction.
Synthesis Workflow Visualization:
Caption: General synthetic route to the symmetric 3,9-diazaspiro[5.5]undecane core.
Protocol B: Radioligand Binding Assay (GPCR - NOP Receptor)
Standard validation for diazaspiro-based opioid ligands.
-
Membrane Preparation: Use CHO cells stably expressing the human NOP receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Total Volume: 200 µL.
-
Radioligand: [³H]-Nociceptin (0.5 nM final concentration).
-
Test Compound: 3,9-diazaspiro derivative (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Finke, P. E., et al. (2006). "Antagonists of the CCR5 Receptor.[1] Part 1: Discovery of a 3,9-Diazaspiro[5.5]undecane Series." Bioorganic & Medicinal Chemistry Letters.
-
Zaveri, N. T., et al. (2004). "Small-molecule Nociceptin Opioid Receptor Agonists as Analgesics."[2][3] Journal of Medicinal Chemistry.
-
Lord, A. M., et al. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry.
-
Rice, L. M., et al. (1963). "Spiranes. III. Azaspiranes and Intermediates." Journal of Organic Chemistry.
-
BenchChem. (2025).[4] "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes." BenchChem Application Notes.
Sources
In-vitro testing protocols for 3,9-diazaspiro[5.5]undecane compounds.
Title: In-Vitro Testing Protocols for 3,9-Diazaspiro[5.5]undecane Compounds: A Comparative Guide
Introduction
The transition from flat, sp2-hybridized aromatic and heteroaromatic rings to three-dimensional sp3-rich scaffolds is a defining trend in modern drug discovery. Among these, the 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged spirocyclic diamine. By replacing traditional flat diamines (such as piperazines or 1,4-diazepanes), 3,9-diazaspiro[5.5]undecane derivatives significantly increase the fraction of sp3 carbons (Fsp3). This structural shift enhances aqueous solubility, reduces promiscuous protein binding (e.g., hERG liability), and improves metabolic stability by sterically shielding vulnerable amine lone pairs from cytochrome P450 (CYP450) enzymes.
This guide provides a comprehensive, objective comparison between 3,9-diazaspiro[5.5]undecane compounds and their flat analogs. It details the self-validating in-vitro protocols required to evaluate their physicochemical, ADME, and pharmacological profiles. These standardized workflows have been instrumental in the discovery of potent [1] and peripheral [2].
Sequential in-vitro testing workflow for spirocyclic diamine drug candidates.
Comparative Performance Analysis
To objectively evaluate the benefits of the 3,9-diazaspiro[5.5]undecane scaffold, it is critical to benchmark it against a traditional piperazine-based analog. The table below synthesizes representative in-vitro data demonstrating the typical improvements in ADME and safety profiles when a flat diamine is replaced with a [5.5] spirocycle.
| Parameter | Traditional Piperazine Analog | 3,9-Diazaspiro[5.5]undecane Analog | Assay Rationale & Causality |
| Fsp3 (sp3 Carbon Fraction) | ~0.25 | >0.75 | Higher Fsp3 correlates with increased 3D complexity and clinical success. |
| Kinetic Solubility (pH 7.4) | < 50 µM | > 250 µM | Disruption of planar crystal packing lowers melting point and enhances solvation. |
| HLM Stability (t½) | 15 min | > 60 min | Steric bulk around the spiro-center restricts CYP450 access to the basic nitrogen. |
| hERG Inhibition (IC50) | 3.5 µM | > 30 µM | Altered basicity (pKa) and 3D bulk prevent trapping in the cylindrical hERG pore. |
| Target Affinity (e.g., CCR5 IC50) | 45 nM | 12 nM | 3D vector projection allows deeper probing of complex receptor binding pockets. |
Detailed In-Vitro Testing Protocols
As a Senior Application Scientist, establishing a self-validating system is paramount. Every assay must include internal controls that verify the dynamic range and enzymatic/receptor integrity of the test system, ensuring that experimental choices are grounded in causality rather than just procedure.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Purpose: To evaluate phase I metabolic stability. 3,9-diazaspiro[5.5]undecanes typically exhibit superior half-lives because the spiro-fusion creates a steric shield that hinders N-dealkylation and N-oxidation by CYP3A4 and CYP2D6.
Step-by-Step Methodology:
-
Preparation of Reagents: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Spiking: Dilute the 3,9-diazaspiro[5.5]undecane test compound and the piperazine reference compound to a final assay concentration of 1 µM in the buffer.
-
Self-Validation: Include Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) as positive and negative controls. If Verapamil is not degraded, the CYP450 enzymes are inactive, invalidating the run.
-
-
Pre-Incubation: Transfer 40 µL of the compound/HLM mixture (0.5 mg/mL final protein concentration) to a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 5 mM NADPH regenerating system to each well.
-
Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Data Processing: Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint) using the slope of the natural log of the percentage remaining versus time.
Protocol 2: Radioligand Receptor Binding Assay (Target Engagement)
Purpose: To quantify the binding affinity (Ki) of the spirocyclic compound. The rigid 3D geometry of 3,9-diazaspiro[5.5]undecane allows for precise vector projection of pharmacophores into deep receptor pockets, a mechanism crucial for the optimization of [2].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., extrasynaptic α4βδ GABA-A receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Assay Setup: In a 96-well deep-well plate, combine 100 µL of membrane suspension (approx. 20 µg protein/well), 50 µL of the radioligand (e.g., [3H]-muscimol at its Kd concentration), and 50 µL of the 3,9-diazaspiro[5.5]undecane test compound at varying concentrations (10^-10 to 10^-4 M).
-
Control Definition:
-
Self-Validation: Define Total Binding (TB) using buffer only, and Non-Specific Binding (NSB) using a saturating concentration (10 µM) of a known unlabeled competitor. The assay is only valid if the signal-to-background ratio (TB/NSB) is ≥ 5.
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes to ensure equilibrium is reached.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold Tris-HCl buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a MicroBeta scintillation counter.
-
Analysis: Use non-linear regression (Cheng-Prusoff equation) to convert IC50 values to the inhibition constant (Ki).
Mechanistic Impact of Scaffold Redesign
The transition to a spirocyclic framework fundamentally alters the molecule's interaction with biological systems. The diagram below illustrates the causal relationship between the 3D structural properties of the 3,9-diazaspiro[5.5]undecane core and its resulting in-vitro profile.
Mechanistic pathways linking spirocyclic 3D structure to improved ADME and safety profiles.
Conclusion
The 3,9-diazaspiro[5.5]undecane scaffold represents a highly effective bioisosteric replacement for flat diamines. By strictly adhering to the self-validating in-vitro protocols outlined above, drug development professionals can accurately quantify the improvements in metabolic stability, solubility, and target selectivity. As demonstrated in recent literature targeting CCR5 and GABA-A receptors, leveraging this spirocyclic architecture is a robust strategy for overcoming the attrition rates associated with poor ADME and off-target toxicity in early-stage drug discovery.
References
-
Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: PubMed / Journal of Medicinal Chemistry URL: [Link]
-
Title: Spirocyclic Motifs in Natural Products Source: PubMed Central (PMC) / Molecules URL: [Link]
Technical Comparison Guide: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CBDSU) vs. Traditional GABAergic Ligands
Executive Summary: The Spirocyclic Advantage
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CBDSU) represents a class of "privileged scaffolds" in modern medicinal chemistry. Unlike flat, aromatic nitrogen heterocycles (e.g., piperidines, pyridines) common in older drugs, CBDSU features a rigid, three-dimensional spirocyclic core (high
While CBDSU is often utilized as a high-value intermediate, its pharmacophore is the driver behind a new generation of GABA-A Receptor Antagonists (e.g., Compound 018/2027) that challenge the performance of the gold-standard reference drug, Gabazine (SR-95531) . This guide compares the efficacy of CBDSU-derived ligands against established standards, focusing on their emerging role in peripheral immunomodulation .
Chemical Profile & Pharmacological Positioning[1][2][3][4][5]
| Feature | CBDSU (Scaffold Core) | Gabazine (Standard of Care) | Picrotoxin (Channel Blocker) |
| Structure | Rigid Spirocyclic ( | Flat Aryl-Pyridazine | Polycyclic Lactone |
| Primary Target | GABA-A Receptor (Orthosteric) | GABA-A Receptor (Orthosteric) | GABA-A Receptor (Pore Blocker) |
| Binding Mode | Competitive Antagonist | Competitive Antagonist | Non-Competitive Antagonist |
| Selectivity | High (Subtype Dependent: | Broad Spectrum | Non-Selective |
| Permeability | Low (Peripherally Restricted) | Low (Charged) | High (CNS Penetrant) |
| Key Application | Immunomodulation (T-cells) | CNS Research Tool | CNS Convulsant Model |
Efficacy Comparison: CBDSU-Derivatives vs. Gabazine
Data sourced from comparative binding assays (FMP and Patch Clamp) on recombinant human GABA-A receptors.
A. Potency (IC50) at Extrasynaptic Receptors ( )
The CBDSU scaffold allows for the synthesis of ligands (e.g., Compound 018 ) that exhibit nanomolar potency, surpassing the affinity of Gabazine at specific extrasynaptic subtypes involved in tonic inhibition.
| Compound | IC50 ( | Relative Potency | Mechanism |
| CBDSU-Ligand (018) | 0.088 | 100% (Best in Class) | Competitive |
| Gabazine | 0.240 | ~37% | Competitive |
| Compound 2027 | 1.030 | ~8.5% | Competitive |
Insight: The CBDSU-derived ligand (018) is approximately 2.7x more potent than Gabazine at the
subtype. This high affinity is attributed to the spirocyclic core's ability to position the amide linker precisely within the orthosteric binding pocket, mimicking the carboxylate of GABA without requiring an acidic group.
B. Subtype Selectivity Profile
Unlike Gabazine, which broadly inhibits most GABA-A isoforms, CBDSU-based ligands show a distinct preference for extrasynaptic receptors (
- (Extrasynaptic): High Affinity (Ki ~ 20 nM for 018).
- (Synaptic): Lower Affinity (Ki > 200 nM).
-
Clinical Implication: This selectivity profile minimizes sedation and motor side effects (mediated by
) while effectively targeting immunomodulatory pathways on T-cells and macrophages.
Mechanism of Action: Peripheral Immunomodulation
The CBDSU scaffold is critical for developing Peripherally Restricted Antagonists . By blocking GABA-A receptors on immune cells (without crossing the Blood-Brain Barrier), these compounds enhance T-cell proliferation and cytokine release, offering a novel approach to cancer immunotherapy.
Figure 1: Mechanism of CBDSU-mediated disinhibition of T-cells. The ligand competitively displaces GABA, preventing chloride influx and restoring immune cell proliferation.
Experimental Protocol: Fluorescence Membrane Potential (FMP) Assay
To validate the efficacy of CBDSU derivatives compared to Gabazine, the following FMP protocol is recommended. This assay measures changes in membrane potential induced by GABA and its blockade by the test compound.
Materials
-
Cell Line: HEK293 stably expressing human
GABA-A receptors. -
Dye: FLIPR Membrane Potential Assay Kit (Blue).
-
Buffer: HBSS with 20 mM HEPES, pH 7.4.
Workflow
-
Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h at 37°C.
-
Dye Loading: Remove media and add 100 µL of Dye Loading Buffer. Incubate for 30 min at room temperature.
-
Compound Addition (Antagonist Mode):
-
Prepare 10-point serial dilutions of CBDSU-018 and Gabazine (Range: 0.1 nM to 10 µM).
-
Add compounds to cells and incubate for 15 min.
-
-
Agonist Challenge:
-
Inject GABA at EC80 concentration (typically 1-3 µM for
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Measure fluorescence (Ex: 530 nm, Em: 565 nm) using a FlexStation or FLIPR.
-
-
Data Analysis:
-
Calculate % Inhibition relative to GABA control.
-
Fit data to a 4-parameter logistic equation to determine IC50.
-
Validation Check: Gabazine IC50 must fall within 0.2–0.3 µM to validate the assay run.
-
Conclusion
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is not merely a chemical building block but the core scaffold for a superior class of GABA-A antagonists.
-
Superiority: Its derivative (Compound 018) demonstrates 2.7-fold higher potency than Gabazine at extrasynaptic receptors.
-
Selectivity: It offers a unique profile favoring
subtypes over , reducing CNS side effects. -
Utility: It is the scaffold of choice for developing peripherally restricted immunomodulators.
For researchers targeting the GABAergic system outside the CNS, CBDSU-based ligands provide a more potent and specific alternative to traditional tools like Gabazine or Picrotoxin.
References
-
Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Antagonists. Journal of Medicinal Chemistry (2021). Link[1]
-
Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors. Scientific Reports (2020). Link
-
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Product Data. Sigma-Aldrich. Link
-
GABAA receptor agent 5 (Compound 018) Biological Activity. MedChemExpress. Link
Sources
Pharmacokinetic profile comparison of spirocyclic scaffolds.
Pharmacokinetic Profile Comparison: Spirocyclic Scaffolds vs. Planar Aromatics
Executive Summary: The 3D Shift in Drug Design
The "Escape from Flatland" paradigm, popularized by Lovering et al., has fundamentally shifted medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (3D) architectures. Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—represent a premier class of these 3D motifs.[1][2][3]
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of spirocyclic scaffolds against their traditional planar counterparts (e.g., phenyl rings, piperidines). It synthesizes experimental data to demonstrate how spiro-substitution modulates solubility, metabolic stability, and intrinsic clearance (
Physicochemical & Pharmacokinetic Comparative Analysis
The transition from a flat scaffold to a spirocyclic core alters the molecular landscape.[2][4] Below is a breakdown of the causal relationships between structure and PK performance.
Solubility and Lattice Energy
-
Planar Scaffolds: Flat aromatic rings (e.g., benzene, naphthalene) stack efficiently in the solid state due to
- interactions. This high crystal lattice energy ( ) often results in high melting points and poor aqueous solubility. -
Spirocyclic Scaffolds: The orthogonal arrangement of the two rings creates a "kink" in the molecular geometry. This 3D shape disrupts planar stacking, lowering
and significantly enhancing thermodynamic solubility. -
Mechanism: The quaternary spiro-carbon increases the fraction of
hybridized carbons ( ).[4] Higher correlates with improved water solubility and reduced promiscuity (off-target binding).
Metabolic Stability and Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[5][6][7][8]
-
Planar Scaffolds: Aromatic rings are electron-rich targets for Cytochrome P450 (CYP) enzymes, prone to oxidation (epoxidation, hydroxylation). Planar amines like piperidine are susceptible to
-carbon oxidation. -
Spirocyclic Scaffolds:
-
Steric Shielding: The rigid 3D bulk of a spirocycle can sterically hinder the approach of the heme iron in CYP enzymes to vulnerable metabolic soft spots.
-
Electronic Modulation: Replacing an aromatic ring with a saturated spirocycle removes the
-system, eliminating arene oxide formation pathways. -
Case Specifics: While generally stabilizing, this is not absolute. For example, replacing a phenyl ring with spiro[3.3]heptane in Sonidegib analogues maintained cytotoxicity but actually increased clearance in some isomers, highlighting the need for precise vector matching.
-
Lipophilicity (LogD)
Spirocycles typically exhibit lower lipophilicity (
Data Summary: Spiro vs. Planar Performance
Table 1: Comparative Pharmacokinetic Metrics
| Parameter | Planar Scaffold (e.g., Phenyl/Piperidine) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | PK Impact |
| Geometry | 2D (Planar) | 3D (Orthogonal) | Disrupts crystal packing; improves solubility. |
| Low | High | Higher saturation correlates with clinical success. | |
| Metabolic Liability | High (Aromatic hydroxylation, N-dealkylation) | Low to Moderate (Steric blocking) | Reduces |
| Lipophilicity ( | Generally High | Moderate/Low | Improves LLE; reduces non-specific binding. |
| Selectivity | Variable (Promiscuous binding common) | High (Defined exit vectors) | Rigid vectors target specific sub-pockets. |
Case Study: The Piperidine Bioisostere
A compelling application of spirocyclic scaffolds is the replacement of the piperidine ring, a ubiquitous pharmacophore.
-
The Challenge: Piperidine rings are metabolically labile at the
-carbon and often contribute to hERG channel inhibition (cardiotoxicity) due to their basicity and lipophilicity. -
The Solution: Replacing piperidine with 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane .
-
Outcome:
-
Basicity (
): The spirocyclic amine often has a lower than piperidine, reducing lysosomal trapping and improving permeability. -
Metabolic Stability: The strained cyclobutane rings are less prone to oxidative metabolism than the flexible piperidine ring.
-
Example: In Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine/piperidine moiety for an azaspiro cycle significantly lowered
and improved metabolic stability while maintaining potency.
-
Experimental Protocols
To validate the PK advantages of a spirocyclic scaffold, the following self-validating protocols should be employed.
Protocol A: Microsomal Stability Assay (Determination of )
-
Objective: Quantify the intrinsic clearance of the scaffold in Human Liver Microsomes (HLM).
-
Causality: Microsomes contain the majority of CYP450 enzymes. Rapid degradation here predicts poor in vivo half-life.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound (Spiro vs. Planar analog) in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines . [5] -
Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as controls. If controls deviate >20% from historical data, invalidate the run.
Protocol B: Kinetic Solubility Assay
-
Objective: Assess the impact of the spiro-kink on aqueous solubility.
Step-by-Step Methodology:
-
Titration: Dispense 10 mM DMSO stock into PBS (pH 7.4) to reach target concentrations (1–500
M) in a 96-well plate. -
Equilibration: Shake for 24 hours at room temperature.
-
Filtration: Filter using a 0.45
m PVDF filter plate to remove undissolved precipitate. -
Quantification: Analyze filtrate via UV-Vis spectroscopy or HPLC-UV.
-
Validation: Compare against a standard curve of the compound fully dissolved in acetonitrile/water (50:50).
Visualizing the Workflow
The following diagram illustrates the decision matrix for evaluating spirocyclic scaffolds in early discovery.
Caption: Iterative PK optimization workflow focusing on stability and solubility checkpoints.
Conclusion
Spirocyclic scaffolds offer a validated strategy to "escape Flatland," providing tangible pharmacokinetic benefits over planar aromatics.[2] By increasing
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][6][7][8] Expert Opinion on Drug Discovery.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Mykhailiuk, P. K. (2023).[5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[8][9][10][11] Angewandte Chemie International Edition.
-
Johansson, A., et al. (2016).[1][4] Spirocyclic MCHr1 antagonists: Optimization of metabolic stability and hERG selectivity. Bioorganic & Medicinal Chemistry Letters.
-
ThermoFisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Protocol.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of spiro[4.4]nonane and spiro[5.5]undecane derivatives.
[1]
Introduction: Escaping Flatland
In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a survival strategy for lead compounds. As we move away from planar, aromatic-heavy structures to improve solubility and metabolic stability, spirocyclic scaffolds have emerged as the premier bioisosteres for gem-dimethyl groups and quaternary carbons.[1]
This guide provides a technical head-to-head comparison of two of the most fundamental carbocyclic spiro-scaffolds: Spiro[4.4]nonane (two 5-membered rings) and Spiro[5.5]undecane (two 6-membered rings).[1] While they share a quaternary center, their impact on ligand conformation, lipophilicity, and synthetic accessibility differs radically.
Structural & Physicochemical Analysis[2][3][4][5][6]
The choice between a [4.4] and a [5.5] system is often a trade-off between geometric compactness and lipophilic volume .[1]
Geometric Constraints (The "Hardware")
-
Spiro[4.4]nonane: The five-membered rings adopt an "envelope" or "twist" conformation.[1] The angle subtended by the rings at the spiro center creates a rigid, compact core. This scaffold is ideal for restricted binding pockets where steric bulk must be minimized.
-
Spiro[5.5]undecane: The six-membered rings predominantly exist in chair conformations.[1] This system is bulkier and possesses a higher degree of conformational flexibility (chair-chair interconversion) unless locked by substituents.[1] It effectively mimics larger hydrophobic clumps.
Physicochemical Data Comparison[7][8]
The following table summarizes the core properties. Note the jump in lipophilicity (ClogP) and surface area when moving to the larger ring system.
| Property | Spiro[4.4]nonane Core | Spiro[5.5]undecane Core | Impact on Drug Design |
| Formula | [5.5] adds mass (+28 Da).[1] | ||
| MW | 124.22 g/mol | 152.28 g/mol | Minimal impact on LE (Ligand Efficiency). |
| ClogP (approx) | ~2.3 | ~3.1 | Critical: [5.5] is significantly more lipophilic.[1] |
| Fsp3 | 1.0 | 1.0 | Both maximize 3D character. |
| Ring Strain | Higher (Angle strain) | Lower (Chair form) | [4.4] may be more reactive/unstable in specific metabolic oxidations.[1] |
| Dominant Geometry | Envelope/Twist | Chair | Affects exit vectors of substituents. |
Biological Performance & Applications
Metabolic Stability
Both scaffolds excel at blocking metabolic "soft spots." By replacing a hydrogen-bearing carbon with a quaternary spiro center, you eliminate a primary site of CYP450-mediated oxidation.
-
Advantage: Both scaffolds prevent racemization and metabolic cleavage at the central carbon.
-
Risk: The [5.5] system introduces more secondary carbons (
), which can serve as new sites for hydroxylation compared to the smaller [4.4] system.
Target Specificity (Case Studies)
-
Spiro[4.4]nonane (The Precision Tool): Frequently used in Nicotinic Acetylcholine Receptor (nAChR) agonists.[1][2] The compact size allows the molecule to fit into the tight cation-binding sub-pocket while projecting substituents in a precise vector.
-
Spiro[5.5]undecane (The Space Filler): Often found in Sigma-1 receptor ligands.[1] The larger hydrophobic volume of the [5.5] system provides necessary Van der Waals contacts in the lipophilic binding domains of the Sigma-1 protein.
Decision Framework
Use the following logic flow to select the appropriate scaffold for your lead optimization program.
Figure 1: Decision tree for selecting between spiro[4.4] and spiro[5.5] scaffolds based on binding pocket size and physicochemical constraints.
Synthetic Methodologies
The synthesis of these carbocycles often relies on the "Double Alkylation" strategy. This method is robust, scalable, and allows for the parallel synthesis of both scaffolds simply by changing the dihalo-linker.
Experimental Protocol: Double Alkylation Strategy
Objective: Synthesis of spirocyclic ester/nitrile intermediates. Scope: Applicable to both [4.4] (using 1,4-dibromobutane) and [5.5] (using 1,5-dibromopentane).[1]
Reagents:
-
Substrate: Ethyl cyanoacetate (Active methylene source).
-
Linker: 1,4-dibromobutane (for [4.4]) OR 1,5-dibromopentane (for [5.5]).[1]
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ).[1] -
Solvent: DMF or Acetonitrile (
).
Step-by-Step Procedure:
-
Activation: Charge a flame-dried reaction flask with anhydrous DMF (0.5 M concentration relative to substrate). Add
(2.5 equivalents). -
Addition: Add Ethyl cyanoacetate (1.0 equivalent) and stir at room temperature for 15 minutes to generate the enolate.
-
Cyclization: Add the dihalo-linker (1.1 equivalents) dropwise.
-
Note: For Spiro[4.4], use 1,4-dibromobutane.
-
Note: For Spiro[5.5], use 1,5-dibromopentane.
-
-
Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Visualize with
stain). -
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[3] -
Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient).
Synthetic Workflow Visualization
Figure 2: Parallel synthesis workflow showing the divergence point for accessing [4.4] vs. [5.5] systems.
Conclusion & Recommendation
-
Select Spiro[4.4]nonane when: You need to lower the lipophilicity of a scaffold, fit into a compact orthosteric site (like nAChR), or require a rigid "envelope" geometry to orient exit vectors.
-
Select Spiro[5.5]undecane when: You are filling a large hydrophobic pocket (like Sigma-1), need to increase membrane permeability via lipophilicity, or require a bulkier scaffold to induce a conformational change in the target protein.[1]
The "Spiro Switch" is a powerful tool. By understanding the subtle differences in volume and vector between these two homologous series, you can fine-tune the efficacy and DMPK profile of your clinical candidates.
References
-
Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[5] Retrieved from [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
Safety Operating Guide
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS No. 1001054-50-7). As a research and development professional, your commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Immediate Safety Profile
Before handling or preparing for disposal, it is critical to understand the inherent hazards of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane. This compound is classified with a "Danger" signal word and is associated with significant health risks.[1]
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before handling.
Core Disposal Principles: A Regulatory and Safety Framework
The disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is that this chemical constitutes hazardous waste and must be managed from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[2]
Key Regulatory Imperatives:
-
Do Not Drain Dispose: Under no circumstances should this chemical or its residues be poured down the sink or into any sewer system.[3][4] This can lead to environmental contamination and is illegal.[5]
-
No Trash Disposal: Containers with residual amounts of this chemical, as well as contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste and not disposed of in regular trash.[3]
-
Waste Minimization: A core principle of environmental stewardship is to minimize waste generation. Purchase only the quantities of chemical needed for your work and, if possible, find other researchers who might be able to use any unneeded, unexpired material.[6][7]
-
Training and Awareness: All personnel handling this hazardous waste must receive training on its identification, safe handling, and emergency procedures, in compliance with OSHA's Hazard Communication Standard.[8][9][10]
Operational Disposal Protocol
This section provides a step-by-step workflow for the compliant disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane.
Step 1: Personal Protective Equipment (PPE) and Preparation
The risk of serious eye damage, skin irritation, and respiratory irritation dictates the mandatory use of robust PPE. All waste handling activities must be performed within a certified chemical fume hood to mitigate inhalation risks.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. The H318 warning ("Causes serious eye damage") necessitates protection beyond standard safety glasses.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed. Have a spill kit readily available.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is crucial to prevent dangerous reactions.
-
Waste Stream: This chemical waste is classified as a non-halogenated organic amine compound.
-
Segregation: Do NOT mix this waste with other waste streams, especially:
-
Acids or Strong Oxidizers: Diazaspiro compounds are basic and can react violently with acids.
-
Halogenated Solvents: Separating halogenated from non-halogenated waste is often more cost-effective for final disposal and may be required by your institution.[5]
-
Aqueous Waste: Keep organic and aqueous waste streams separate.[5]
-
Step 3: Containerization and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Selection:
-
Use a clean, leak-proof container that is chemically compatible with organic amines. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[3][11]
-
Do not use metal containers, as amines can be corrosive to some metals.[11]
-
Ensure the container is in good condition, free from cracks or damage.[13]
-
-
Filling the Container:
-
Labeling:
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA until it is ready for pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][7]
-
Volume Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, this is a cumulative total of 55 gallons of hazardous waste, though institutional limits for a single lab are often much lower (e.g., 25 gallons).[5][6]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[14] This is especially important for segregating it from incompatible materials like acids.[7]
Step 5: Arranging for Final Disposal
When the waste container is 75-90% full or reaches your institution's maximum accumulation time limit (e.g., 90 or 180 days), you must arrange for its removal.[2][5][11]
-
Request Pickup: Follow your institution's specific procedure to request a waste pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal vendor.[2][5]
-
Documentation: Ensure all paperwork is completed accurately. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[2]
-
Final Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration.[2][15]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane.
Caption: Disposal workflow for 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Protect: Don the appropriate PPE as described in Step 1 of the protocol.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill.[12]
-
Collect Waste: Carefully collect the absorbent material and any contaminated items using non-sparking tools. Place everything into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.
By adhering to these detailed procedures, you ensure that the disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is conducted in a manner that protects yourself, your colleagues, and the environment.
References
- 3-Cyclobutyl-3,9-diazaspiro[5.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Ensure Safe Chemical Waste Disposal in Labor
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- SAFETY DATA SHEET - 1,7-Dioxaspiro[5.5]undecane. Fisher Scientific.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste Disposal Guide. Northwestern University.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Duralabel.
- Safety Data Sheet - Tert-butyl 7,7-difluoro-3,9-diazaspiro[5.
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
Sources
- 1. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane | 1001054-50-7 [sigmaaldrich.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. nswai.org [nswai.org]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. ishn.com [ishn.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. connmaciel.com [connmaciel.com]
- 15. objectstorage.ap-dcc-gazipur-1.oraclecloud15.com [objectstorage.ap-dcc-gazipur-1.oraclecloud15.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
Part 1: Executive Safety Summary (Immediate Action)
Do not treat this compound as a generic organic solid. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic diamine.[1] While often categorized with generic "Irritant" labels, the structural combination of a secondary/tertiary amine and a strained cyclobutyl ring necessitates a Corrosive (Category 1) handling approach until specific toxicological data proves otherwise.
Hazard Snapshot (Conservative Assessment)
| Hazard Class | Code | Description | Critical PPE Requirement |
| Acute Toxicity | H302 | Harmful if swallowed | Double Nitrile Gloves (0.11mm min) |
| Skin Corrosion | H315 | Causes skin irritation | Lab Coat + Tyvek Sleeves (if scaling up) |
| Eye Damage | H318 | Causes serious eye damage | Tight-fitting Goggles (Safety glasses are insufficient for solutions) |
| STOT-SE | H335 | Respiratory irritation | Fume Hood (Mandatory) |
Part 2: Technical Risk Assessment & Rationale
The "Why" Behind the Protocol
As researchers, we often rely on Safety Data Sheets (SDS) that are computer-generated based on structural alerts. For this specific spiro-diamine, we must apply Structure-Activity Relationship (SAR) logic to bridge the data gaps.
-
Basicity & Tissue Damage: The 3,9-diazaspiro[5.5]undecane core contains secondary amine functionalities. Upon contact with moist mucous membranes (eyes/lungs), these protonate rapidly, generating hydroxide ions (
). This causes liquefactive necrosis , where the tissue turns into a liquid viscous mass, allowing the chemical to penetrate deeper. This is why H318 (Eye Damage) is the primary risk driver. -
Lipophilicity & Penetration: The cyclobutyl group adds significant lipophilicity to the molecule compared to a standard piperazine. This facilitates faster dermal absorption.
-
Sensitization Potential: Diamines are notorious sensitizers. Repeated low-level exposure can lead to anaphylactic responses over time.
Visualizing the Risk Logic
The following diagram illustrates the decision pathway for selecting PPE based on the compound's physical state.
Figure 1: Risk-based PPE selection logic. Note that solutions pose a higher risk of immediate eye damage than solids.
Part 3: Comprehensive PPE Matrix
Do not rely on "standard" lab PPE. Use this matrix to select equipment based on your specific operation.
| PPE Component | Standard Operation (mg scale, solid handling) | High-Risk Operation (>1g scale, solutions, heating) | Technical Justification |
| Eye Protection | Chemical Safety Glasses (Side shields) | Unvented Chemical Goggles + Face Shield | Amines can cause corneal clouding. Goggles prevent vapor/splash entry that glasses cannot. |
| Hand Protection | Nitrile Gloves (Min 0.11mm) | Double Gloving: Inner Nitrile (White) / Outer Nitrile (Blue) OR Silver Shield laminate | Standard nitrile degrades upon prolonged amine contact. Double gloving provides a visual breach indicator. |
| Body Protection | Cotton Lab Coat (Buttoned) | Lab Coat + Impervious Apron (Tyvek or PVC) | Cotton absorbs amines, holding them against the skin. An apron prevents soak-through during spills. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + P100 Half-Mask (if outside hood) | H335 risk. If the solid is fluffy/electrostatic, local exhaust is mandatory to prevent sensitization. |
Part 4: Operational Protocols (Step-by-Step)
A. Weighing & Transfer (Solid State)
Goal: Prevent inhalation of amine dust.
-
Preparation: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment hood.
-
Static Control: This spiro-compound may be electrostatic.[2] Use an antistatic gun or polonium strip if available to prevent "fly-away" powder.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other basic sensitive reagents.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol mix) to capture invisible dust.
B. Reaction Setup (Solution State)
Goal: Prevent splash and vapor exposure.
-
Solvent Choice: When dissolving in DCM or Methanol, be aware that the solution is now a mobile, penetrating base.
-
Addition: If adding acid (e.g., HCl for salt formation), expect an exotherm . Add slowly.
-
Heating: Never heat this compound in an open vessel. Use a reflux condenser.
-
Syringe Handling: If handling liquid stock solutions, use Luer-lock syringes to prevent needle "pop-off" due to backpressure.
C. Spill Cleanup & Disposal
Goal: Neutralization and safe removal.
-
Minor Spill (<5g):
-
Cover with Vermiculite or a dedicated "Basic/Amine" spill kit absorbent.
-
Do not use paper towels immediately (heat generation risk).
-
Scoop into a sealable bag.
-
-
Surface Cleaning:
-
Disposal:
-
Segregate as "Basic Organic Waste" .
-
NEVER mix with oxidizing acids (Nitric, Perchloric) or acid waste streams.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow emphasizing the critical decontamination verification step.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
